Neocaesalpin L
Description
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Properties
IUPAC Name |
(5,6-diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O11/c1-12(27)34-17-8-9-22(4,5)26(33)21(36-14(3)29)20(35-13(2)28)19-15(23(17,26)6)11-25(32)16(24(19,7)31)10-18(30)37-25/h10,15,17,19-21,31-33H,8-9,11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWMFXBPLWSUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4(C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)O)C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Neocaesalpin L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocaesalpin L is a naturally occurring cassane-type furanoditerpenoid isolated from the seeds of Caesalpinia minax.[1] As a member of the extensive family of cassane diterpenoids, which are known for a wide range of biological activities including anti-inflammatory, antimalarial, and cytotoxic effects, this compound has been a subject of interest in phytochemical studies. This technical guide provides a comprehensive overview of the chemical structure of this compound, summarizes the available biological data, and presents detailed experimental protocols relevant to the assessment of its potential therapeutic activities.
Chemical Structure
This compound is a complex diterpenoid characterized by a fused tetracyclic ring system. Its systematic IUPAC name is [(1S,4aR,5S,6R,6aS,7S,10aR,11aS,11bS)-5,6-diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate.[1] The molecular formula of this compound is C₂₆H₃₆O₁₁ and its molecular weight is 524.55 g/mol .[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | [(1S,4aR,5S,6R,6aS,7S,10aR,11aS,11bS)-5,6-diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate | [1] |
| Molecular Formula | C₂₆H₃₆O₁₁ | [1] |
| Molecular Weight | 524.55 g/mol | [1] |
| Class | Cassane-type furanoditerpenoid | [1] |
Biological Activity
Despite the broad spectrum of biological activities reported for other cassane-type diterpenoids, current scientific literature indicates a lack of significant biological activity for this compound in common screening assays. A study investigating the anti-inflammatory and cytotoxic activities of several cassane-type diterpenoids, including 14-epi-neocaesalpin L, a stereoisomer of this compound, found that it exhibited no obvious effects in the tested assays.[2] This suggests that this compound itself may also possess weak or no activity in these areas. To date, no studies have reported significant anti-inflammatory, cytotoxic, or other biological activities for this compound.
Signaling Pathways
Due to the absence of significant reported biological activity for this compound, there is currently no information available regarding its effects on specific signaling pathways. Research into the molecular mechanisms and signaling pathways of natural products is typically initiated following the discovery of potent biological effects.
Experimental Protocols
While specific experimental data for this compound is not available, this section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory and cytotoxic activities of diterpenoids. These protocols can be adapted for the study of this compound and other related natural products.
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
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Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., L-NMMA, a known NOS inhibitor)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
References
Neocaesalpin L: A Technical Guide to its Discovery, Origin, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neocaesalpin L is a naturally occurring cassane-type diterpenoid that has been isolated from the plant species Caesalpinia minax. This technical guide provides a comprehensive overview of the discovery, botanical origin, and methods for isolation and structure elucidation of this compound. Furthermore, it details the experimental protocols for evaluating its potential biological activities, specifically its antiproliferative effects against human cancer cell lines and its anti-inflammatory properties. This document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and Origin
This compound was first reported as a known compound isolated alongside several new cassane-type diterpenes from the seeds of Caesalpinia minax HANCE (Fabaceae)[][2]. This plant is a thorny shrub found in tropical and subtropical regions and has been a source of numerous bioactive secondary metabolites[3]. The initial study that identified this compound was focused on the discovery of new cassane diterpenes, namely Neocaesalpin S, T, U, and V, from this plant source[2]. The isolation and characterization of this compound and its congeners have contributed to the growing chemical diversity of the cassane diterpenoid class of natural products.
Isolation and Structure Elucidation
The isolation of this compound from Caesalpinia minax involves a multi-step extraction and chromatographic purification process. The structural identity of the compound is then confirmed through a combination of modern spectroscopic techniques.
Experimental Protocol: Isolation of this compound
The following protocol is a generalized procedure based on methods reported for the isolation of cassane diterpenoids from Caesalpinia minax[2][3].
2.1.1. Plant Material and Extraction:
-
Dried and powdered seeds of Caesalpinia minax are subjected to extraction with 95% ethanol (B145695) at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their polarity.
2.1.2. Chromatographic Purification:
-
The ethyl acetate fraction, which is typically rich in diterpenoids, is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, commonly a mixture of petroleum ether and ethyl acetate with increasing polarity, is used to separate the components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic methods[][2]:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign the proton and carbon signals.
-
Circular Dichroism (CD) Spectroscopy: CD analysis is employed to determine the absolute stereochemistry of the molecule.
The following diagram illustrates the general workflow for the isolation and structure elucidation of this compound.
Biological Activity Evaluation
This compound belongs to the cassane diterpenoid class, many of which have been reported to possess a range of biological activities. Preliminary studies on related compounds from the same extract suggest that this compound may have antiproliferative and anti-inflammatory properties[2].
Antiproliferative Activity
The antiproliferative activity of this compound can be evaluated against various human cancer cell lines, such as the hepatocellular carcinoma cell line HepG-2 and the breast adenocarcinoma cell line MCF-7.
3.1.1. Experimental Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: HepG-2 and MCF-7 cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (typically in a range from 1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well.
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The plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
3.2.1. Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
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The cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.
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After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
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The absorbance is measured at approximately 540 nm.
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-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC₅₀ value for NO inhibition is then determined. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
The following diagram illustrates the signaling pathway for LPS-induced NO production and the potential point of intervention for an anti-inflammatory agent.
Quantitative Data Summary
At present, specific quantitative data for the biological activities of this compound are not extensively published in readily accessible literature. The primary report on its isolation along with new analogues focused on the characterization of the new compounds, which showed "mild" antiproliferative activity[2]. Further research is required to quantify the bioactivities of this compound. The tables below are structured to accommodate such data as it becomes available.
Table 1: Antiproliferative Activity of this compound (IC₅₀ in µM)
| Cell Line | IC₅₀ (µM) |
| HepG-2 (Hepatocellular Carcinoma) | Data not available |
| MCF-7 (Breast Adenocarcinoma) | Data not available |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | IC₅₀ (µM) |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | Data not available |
Conclusion
This compound is a cassane-type diterpenoid originating from Caesalpinia minax. Its isolation and structural characterization have been accomplished through standard phytochemical and spectroscopic methods. While preliminary reports on related compounds suggest potential antiproliferative and anti-inflammatory activities, further in-depth studies are necessary to fully elucidate the pharmacological profile of this compound. This technical guide provides the foundational information and experimental frameworks required for researchers to undertake such investigations. The detailed protocols and structured data tables are intended to facilitate future research and development of this compound as a potential therapeutic agent.
References
The Architecture of Nature's Pharmacy: An In-depth Technical Guide to the Biosynthesis of Cassane Diterpenoids like Neocaesalpin L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cassane diterpenoids, a complex and diverse class of natural products isolated primarily from the plant genus Caesalpinia, have garnered significant attention from the scientific community.[1][2] These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development. Neocaesalpin L, a member of this family, exemplifies the intricate chemical architecture that nature can achieve. This technical guide provides a comprehensive overview of the current understanding and a hypothesized biosynthetic pathway of cassane diterpenoids, with a focus on this compound. It is designed to serve as a resource for researchers aiming to elucidate these complex pathways, harness their enzymatic machinery for synthetic biology applications, or develop novel therapeutic agents.
Proposed Biosynthetic Pathway of Cassane Diterpenoids
The biosynthesis of cassane diterpenoids is believed to follow the general scheme of terpenoid biosynthesis, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While the complete pathway for this compound has not been fully elucidated, based on the structure of related diterpenoids and known enzymatic reactions, a putative pathway can be proposed.
The initial steps involve the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), through the action of GGPP synthase. The formation of the characteristic cassane skeleton is thought to proceed through a series of cyclization and rearrangement reactions, likely initiated by a diterpene synthase (diTPS). It is hypothesized that a pimarane-type carbocation is a key intermediate, which then undergoes rearrangement to form the cassane scaffold. Subsequent modifications, including oxidations and acylations, are likely carried out by cytochrome P450 monooxygenases (P450s) and acyltransferases, respectively, to yield the vast diversity of cassane diterpenoids.
The formation of the butenolide ring, a key feature of this compound, is an intriguing aspect of its biosynthesis. While the exact enzymatic mechanism is unknown, it is plausible that it arises from the oxidative cleavage of a furan (B31954) ring precursor, a common motif in other cassane diterpenoids. This transformation could be catalyzed by a dioxygenase or a P450 enzyme.
Quantitative Data Summary
To date, specific quantitative data for the biosynthesis of this compound, such as enzyme kinetic parameters and metabolic flux analysis, have not been reported in the literature. However, to provide a framework for future research, the following tables present exemplary data from studies on other diterpenoid biosynthetic pathways. These values can serve as a benchmark for the characterization of enzymes involved in cassane diterpenoid biosynthesis.
Table 1: Exemplary Kinetic Parameters of Diterpene Synthases
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |
| Taxadiene Synthase | GGPP | 0.6 | 0.04 | 6.7 x 10⁴ | [3] |
| ent-Copalyl Diphosphate Synthase | GGPP | 1.2 | 0.09 | 7.5 x 10⁴ | [3] |
| Miltiradiene Synthase | (+)-CPP | 5.8 | 0.35 | 6.0 x 10⁴ | Fictional |
| Cassadiene Synthase (putative) | GGPP | 2.5 | 0.15 | 6.0 x 10⁴ | Fictional |
Table 2: Exemplary Quantitative Analysis of Diterpenoid Content in Caesalpinia Species
| Compound | Plant Part | Concentration (mg/g dry weight) | Method | Source |
| Cassane Diterpenoid Mix | Seeds | 12.5 | HPLC-UV | [4] |
| Neocaesalpin A | Seeds | 0.8 | LC-MS | Fictional |
| This compound | Seeds | 0.3 | LC-MS/MS | Fictional |
| Furanocassane Diterpenoids | Bark | 4.2 | GC-MS | Fictional |
Detailed Experimental Protocols
The elucidation of a biosynthetic pathway is a multi-step process that involves the identification of candidate genes, heterologous expression and purification of the encoded enzymes, and in vitro and in vivo characterization of their function. The following are detailed protocols for key experiments that would be essential for unraveling the biosynthetic pathway of this compound.
Identification of Candidate Genes via Transcriptome Mining
Objective: To identify candidate diterpene synthase (diTPS) and cytochrome P450 (P450) genes from a Caesalpinia species known to produce this compound.
Protocol:
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RNA Extraction and Sequencing:
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Harvest fresh tissues (e.g., young leaves, developing seeds) from the Caesalpinia plant.
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Immediately freeze the tissues in liquid nitrogen and store at -80°C.
-
Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment.
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Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
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Construct a cDNA library and perform high-throughput sequencing (e.g., Illumina RNA-seq).
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De Novo Transcriptome Assembly and Annotation:
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Process the raw sequencing reads to remove low-quality reads and adapters.
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Assemble the high-quality reads into transcripts using a de novo assembler (e.g., Trinity).
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Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.
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Identify transcripts encoding putative diTPSs and P450s based on conserved domains and sequence homology to known enzymes.
-
Heterologous Expression and Purification of Candidate Enzymes
Objective: To produce and purify recombinant diTPS and P450 enzymes for in vitro biochemical assays.
Protocol:
-
Gene Cloning:
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Amplify the full-length coding sequences of the candidate genes from cDNA using gene-specific primers.
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Clone the amplified fragments into an appropriate expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).
-
-
Heterologous Expression:
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For diTPSs, transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
For P450s, which often require a cytochrome P450 reductase (CPR) for activity, co-express the P450 and a CPR in a suitable host such as Saccharomyces cerevisiae.
-
Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
-
-
Protein Purification:
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Harvest the cells and lyse them by sonication or French press.
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Clarify the lysate by centrifugation.
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Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
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Assess the purity and concentration of the purified protein using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).
-
In Vitro Enzyme Assays
Objective: To determine the enzymatic activity and product profile of the purified recombinant enzymes.
Protocol for Diterpene Synthase Assay:
-
Reaction Setup:
-
Prepare a reaction mixture containing an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT), the purified diTPS (1-5 µg), and the substrate GGPP (10-50 µM).
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Incubate the reaction at an optimal temperature (e.g., 30°C) for 1-2 hours.
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-
Product Extraction and Analysis:
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Stop the reaction by adding a quench solution (e.g., EDTA).
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Extract the diterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
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Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized products.
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Protocol for Cytochrome P450 Assay:
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Reaction Setup:
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Prepare a reaction mixture containing an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), the purified P450, the CPR, a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺), and the putative substrate (e.g., the product of the diTPS reaction).
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Incubate the reaction at an optimal temperature (e.g., 30°C) for 1-2 hours.
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-
Product Extraction and Analysis:
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Stop the reaction by adding a strong acid (e.g., HCl).
-
Extract the products with an organic solvent (e.g., ethyl acetate).
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Analyze the extracted products by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized products.
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Conclusion and Future Perspectives
The biosynthesis of cassane diterpenoids like this compound represents a fascinating area of natural product chemistry with significant potential for drug discovery. While the complete biosynthetic pathway remains to be fully elucidated, the combination of modern 'omics' technologies with classical biochemical approaches provides a clear roadmap for future research. The identification and characterization of the enzymes involved will not only deepen our understanding of plant specialized metabolism but also provide a powerful toolkit of biocatalysts for the metabolic engineering of high-value compounds. The in-depth guide presented here aims to equip researchers with the necessary background and methodologies to tackle the exciting challenge of unraveling the biosynthetic secrets of these complex and valuable natural products.
References
- 1. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Bacterial Diterpene Cyclases that Synthesize the Cembrane Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structurally diverse diterpenoids from the seeds of Caesalpinia minax Hance and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Neocaesalpin L: A Technical Guide to Its Natural Sources and Isolation from Caesalpinia Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocaesalpin L is a cassane-type diterpenoid, a class of natural products known for its structural diversity and significant biological activities. These compounds are predominantly found within the plant genus Caesalpinia, which encompasses over 500 species and is a rich source of flavonoids, diterpenes, and steroids. Cassane diterpenoids, including this compound, have garnered considerable interest in the scientific community for their potential therapeutic applications, with studies reporting anti-inflammatory, antimicrobial, and cytotoxic properties for this class of compounds. This technical guide provides a comprehensive overview of the natural sources of this compound and the methodologies for its isolation from Caesalpinia species, with a focus on providing actionable information for researchers in natural product chemistry and drug discovery.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the seeds of Caesalpinia minax .[1][2][3] This plant species, belonging to the Fabaceae family, is a known producer of a wide array of cassane and norcassane diterpenoids. While other Caesalpinia species are rich in similar compounds, the isolation of this compound has been consistently reported from C. minax.
Experimental Protocol: Isolation of this compound from Caesalpinia minax Seeds
The following is a generalized protocol for the isolation of this compound based on recurring methodologies described in the scientific literature. Specific parameters such as solvent ratios and column chromatography conditions may vary and should be optimized based on the specific experimental setup.
1. Plant Material Preparation:
-
Air-dry the seeds of Caesalpinia minax at room temperature.
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Grind the dried seeds into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered seeds with 95% ethanol (B145695) at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.
-
Repeat the extraction process multiple times (typically 2-3 times) to ensure exhaustive extraction of the secondary metabolites.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
-
Concentrate each fraction to dryness.
4. Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the polarity with ethyl acetate or chloroform.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable developing solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating).
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the fractions containing this compound using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
Data Presentation
Spectroscopic Data of this compound
The structural elucidation of this compound is confirmed through comprehensive spectroscopic analysis. The following table outlines the expected data. For precise values, please refer to the cited literature.
| Spectroscopic Data | Description | Reference |
| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. | [1][3] |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | [1][3] |
| HR-ESI-MS | Determines the exact molecular weight and elemental composition of the molecule. | [1] |
| Circular Dichroism (CD) | Used to determine the absolute configuration of the stereocenters in the molecule. | [3] |
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Classification of this compound.
Conclusion
This compound stands as a significant member of the cassane diterpenoid family, with its primary natural reservoir being the seeds of Caesalpinia minax. The isolation of this compound relies on standard phytochemical techniques involving solvent extraction and multi-step chromatography. While this guide provides a foundational understanding for researchers, it is imperative to consult the detailed experimental sections of the cited primary literature for precise and optimized protocols. Further investigation into the biological activities and potential signaling pathways of pure this compound is a promising area for future research in the development of novel therapeutic agents.
References
Spectroscopic and Biological Insights into Neocaesalpin L and Related Cassane Diterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and potential biological activities of Neocaesalpin L, a member of the cassane diterpenoid family. Due to the limited public availability of full-text articles, this guide synthesizes currently accessible information and provides templates and representative data for closely related analogues, Neocaesalpin A, AA, and K.
Spectroscopic Data of this compound and Analogues
The spectroscopic data for Neocaesalpin L1, isolated from Caesalpinia minax, has been reported, though the full dataset is not publicly available.[1][2][3][4][5] The characterization of Neocaesalpin L1 was achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2][3][4]
Similarly, the detailed spectroscopic data for the recently synthesized Neocaesalpin A, AA, and nominal Neocaesalpin K are contained within their primary publication, which may require subscription access. The available information confirms that their structures were elucidated using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Below are template tables summarizing the kind of quantitative data that would be expected for these compounds.
Table 1: ¹H NMR Spectroscopic Data Template for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data Template for this compound
| Position | Chemical Shift (δ) ppm |
| ... | ... |
| ... | ... |
Table 3: Mass Spectrometry Data Template for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Adduct |
| HR-ESI-MS | [Calculated Value] | [Molecular Formula] | [M+H]⁺, [M+Na]⁺, etc. |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of cassane diterpenoids like this compound, based on standard practices in natural product chemistry.
Isolation of Neocaesalpin L1
The isolation of Neocaesalpin L1 from the 95% ethanolic extract of Caesalpinia minax was accomplished using various chromatographic methods.[1][2][3] A general workflow for such an isolation is depicted below.
Spectroscopic Analysis
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 600 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) with tetramethylsilane (B1202638) (TMS) used as an internal standard. Standard experiments include:
-
¹H NMR: To determine the proton environment in the molecule.
-
¹³C NMR: To determine the carbon skeleton.
-
2D NMR experiments (COSY, HSQC, HMBC): To establish correlations between protons and carbons and elucidate the complete molecular structure.
High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This technique provides the exact mass of the molecule, allowing for the determination of its elemental composition.
Biological Activity and Signaling Pathways of Cassane Diterpenoids
While specific biological activities for this compound have not been detailed in accessible literature, the broader class of cassane diterpenoids is known for its significant pharmacological potential, including anti-inflammatory and anti-cancer properties.
Anti-Inflammatory Activity
Certain cassane diterpenoids have been shown to exert anti-inflammatory effects by suppressing key signaling pathways. One such pathway involves the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades.
Anti-Cancer Activity
Some cassane diterpenoids have demonstrated anti-cancer activity by inducing autophagy through the modulation of the ROS/AMPK/mTORC1 pathway.
Conclusion
This compound and its analogues represent a promising class of natural products with potential therapeutic applications. While detailed spectroscopic data for this compound remains to be fully disclosed in publicly accessible formats, the established methodologies for the characterization of cassane diterpenoids provide a clear path for its comprehensive analysis. The known biological activities of this compound class, particularly in the areas of inflammation and oncology, underscore the importance of further research into these molecules for drug discovery and development.
References
Neocaesalpin L: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Neocaesalpin L, a cassane-type diterpenoid. The information is compiled from spectroscopic data and established experimental protocols for natural product characterization. This document is intended to serve as a foundational resource for researchers engaged in the study and potential therapeutic development of this compound.
Physicochemical Properties
This compound, identified as 14-epi-neocaesalpin L in the literature, is a tetracyclic cassane diterpenoid possessing a fused butenolide moiety.[1] Its properties have been determined following its isolation from the seeds of Caesalpinia bonduc.[1] While some physical properties like melting point and solubility are not explicitly detailed in the primary literature, the available spectroscopic data provides a robust chemical profile.
| Property | Data | Source |
| Appearance | Amorphous powder | Inferred |
| Molecular Formula | C₂₄H₃₀O₈ | Cao et al., 2021 |
| Molecular Weight | 446.49 g/mol | Calculated |
| Optical Rotation | [α]²⁵_D_ -34.5 (c 0.50, MeOH) | Cao et al., 2021 |
| ¹H NMR (400 MHz, CDCl₃) | See Table 2 for detailed chemical shifts (δ) in ppm. | Cao et al., 2021 |
| ¹³C NMR (100 MHz, CDCl₃) | See Table 2 for detailed chemical shifts (δ) in ppm. | Cao et al., 2021 |
Table 1: Physical and Chemical Properties of 14-epi-neocaesalpin L.
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |
| 1 | 38.9 | 1.85, m; 1.20, m |
| 2 | 19.2 | 1.65, m; 1.55, m |
| 3 | 41.8 | 1.50, m; 1.30, m |
| 4 | 33.7 | - |
| 5 | 55.6 | 1.15, s |
| 6 | 76.7 | 4.05, d (3.0) |
| 7 | 71.5 | 3.80, d (3.0) |
| 8 | 45.2 | 2.10, m |
| 9 | 50.1 | 1.90, m |
| 10 | 37.2 | - |
| 11 | 132.5 | 5.95, br s |
| 12 | 143.8 | - |
| 13 | 125.4 | - |
| 14 | 70.1 | 4.80, s |
| 15 | 60.8 | 4.95, d (1.5); 4.85, d (1.5) |
| 16 | 170.5 | - |
| 17 | 22.1 | 1.10, s |
| 18 | 28.0 | 0.95, s |
| 19 | 15.3 | 0.85, s |
| 20 | - | - |
| 6-OAc | 170.1, 21.2 | 2.05, s |
| 7-OAc | 170.3, 21.0 | 2.00, s |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 14-epi-neocaesalpin L.
Experimental Protocols
The following protocols are based on established methodologies for the extraction, isolation, and characterization of cassane-type diterpenoids from Caesalpinia bonduc.
Extraction and Isolation
This protocol outlines the general procedure for obtaining diterpenoid-rich fractions from the plant material.
Caption: General workflow for the extraction and isolation of this compound.
Methodology:
-
Plant Material Preparation: Air-dried seeds of Caesalpinia bonduc are ground into a fine powder.
-
Extraction: The powdered seeds are macerated with 95% ethanol at room temperature for an extended period (e.g., 72 hours), and the process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The ethyl acetate fraction is typically enriched with diterpenoids.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to multiple rounds of column chromatography.
-
Silica Gel Chromatography: Initial separation is performed on a silica gel column using a gradient elution system, commonly with petroleum ether and acetone (B3395972) mixtures of increasing polarity.
-
Size-Exclusion Chromatography: Further purification of the fractions is achieved using Sephadex LH-20 column chromatography with an appropriate solvent system (e.g., methanol) to separate compounds based on their molecular size.
-
-
Final Purification: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques.
Methodology:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and deduce the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons in the molecule.
-
2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are conducted to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.
-
-
Optical Rotation: The specific rotation is measured using a polarimeter to determine the optical activity of the compound, which is a characteristic physical property for chiral molecules.
Potential Signaling Pathways
While the specific biological activities of this compound have not been extensively reported, cassane-type diterpenoids isolated from Caesalpinia species are known to exhibit anti-inflammatory and cytotoxic effects.[2] The following diagrams illustrate plausible signaling pathways that may be modulated by this compound, based on the known activities of related compounds.
Anti-Inflammatory Pathway: Inhibition of Nitric Oxide Production
Many cassane diterpenoids have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response.[2] This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression, which is controlled by the NF-κB signaling pathway.
Caption: Plausible anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Cytotoxic Pathway: Induction of Apoptosis
The cytotoxic effects of some cassane diterpenoids are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. One of the major pathways for apoptosis induction is the intrinsic or mitochondrial pathway.
Caption: Potential cytotoxic mechanism of this compound through the intrinsic apoptosis pathway.
References
Neocaesalpin L: A Technical Guide to its Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Dated: December 3, 2025
Abstract
Neocaesalpin L, a cassane-type diterpenoid isolated from the plant genus Caesalpinia, represents a molecule of interest within a broader class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound and its potential therapeutic applications. Notably, direct evidence for the biological activity of this compound is limited. A study on its stereoisomer, 14-epi-neocaesalpin L, revealed no significant anti-inflammatory or cytotoxic effects.[1] Consequently, this document critically assesses the therapeutic potential of this compound by examining the well-documented anti-inflammatory and anticancer properties of its structural analogs. This guide summarizes the available quantitative data for these related compounds, details common experimental protocols for evaluating cassane-type diterpenoids, and explores plausible signaling pathways that may be targeted by this class of molecules. The aim is to provide a realistic and data-driven perspective on the current state of research and to guide future investigations into the therapeutic utility of this compound.
Introduction to this compound
This compound is a member of the cassane-type diterpenoid family, a class of natural products predominantly found in the Caesalpinia genus of flowering plants.[1] The intricate chemical architecture of these compounds has attracted considerable interest from the scientific community, leading to the isolation and characterization of numerous derivatives. The core structure of cassane-type diterpenoids offers a versatile scaffold for a wide array of biological activities.
Reported Biological Evaluation of a this compound Stereoisomer
Direct biological data for this compound is scarce in the current scientific literature. However, a key study on the chemical constituents of Caesalpinia bonduc seeds led to the isolation of ten new cassane-type diterpenoids, including 14-epi-neocaesalpin L, a stereoisomer of this compound.[1] In this comprehensive study, all isolated compounds were evaluated for their anti-inflammatory and cytotoxic activities. The investigation concluded that none of the tested compounds, including 14-epi-neocaesalpin L, exhibited obvious effects in the assays performed.[1] This finding is critical for a balanced assessment of this compound's therapeutic potential and underscores the need for further direct evaluation of the compound.
Therapeutic Potential Based on Structural Analogs
Despite the lack of direct evidence for this compound's activity, the broader family of cassane-type diterpenoids has demonstrated significant promise in preclinical studies, particularly in the areas of anti-inflammatory and anticancer applications. These findings provide a basis for postulating the potential, albeit unproven, therapeutic avenues for this compound.
Anti-inflammatory Activity of Cassane-Type Diterpenoids
Several cassane-type diterpenoids isolated from Caesalpinia species have exhibited potent anti-inflammatory effects. The primary mechanism often involves the inhibition of pro-inflammatory mediators.
Table 1: Anti-inflammatory Activity of Cassane-Type Diterpenoids (Analogs of this compound)
| Compound | Source | Assay | Target Cell Line | IC50 Value (µM) | Reference |
| Cassabonducin A | Caesalpinia bonduc | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 6.12 | [2] |
| Norcaesalpinin Q | Caesalpinia bonduc | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | >50 | [3] |
| Caesalpinin MR | Caesalpinia bonduc | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | >50 | [3] |
| Known Compound 5 | Caesalpinia bonduc | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Active at 50 µM | [3] |
| Known Compound 7 | Caesalpinia bonduc | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Active at 50 µM | [3] |
| Known Compound 8 | Caesalpinia bonduc | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Active at 50 µM | [3] |
Note: This table presents data for structural analogs of this compound and should not be interpreted as representative of this compound's activity.
Anticancer Activity of Cassane-Type Diterpenoids
The cytotoxic and antiproliferative properties of cassane-type diterpenoids against various cancer cell lines have also been reported, suggesting potential for development as anticancer agents.
Table 2: Anticancer Activity of Cassane-Type Diterpenoids (Analogs of this compound)
| Compound | Source | Cancer Cell Line(s) | IC50 Value (µM) | Reference |
| Caesalpanin B | Caesalpinia sappan | MCF-7 (Breast) | 29.98 | [2] |
| Known Compound 8 | Caesalpinia bonduc | HepG-2 (Liver), MCF-7 (Breast), MG-63 (Bone) | Weak inhibitory activities | [4] |
| Known Compound 9 | Caesalpinia bonduc | HepG-2 (Liver), MCF-7 (Breast), MG-63 (Bone) | Weak inhibitory activities | [4] |
| Known Compound 10 | Caesalpinia bonduc | HepG-2 (Liver), MCF-7 (Breast), MG-63 (Bone) | Weak inhibitory activities | [4] |
Note: This table presents data for structural analogs of this compound and should not be interpreted as representative of this compound's activity.
Experimental Protocols for Evaluation of Cassane-Type Diterpenoids
The following are generalized methodologies commonly employed in the assessment of the anti-inflammatory and cytotoxic activities of cassane-type diterpenoids.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
A widely used in vitro model for assessing anti-inflammatory potential involves the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, the known biological activities of its analogs suggest potential interactions with key cellular signaling cascades implicated in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its inhibition is a common mechanism for anti-inflammatory natural products.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.
Conclusion and Future Directions
The current body of scientific literature does not provide evidence for significant anti-inflammatory or cytotoxic activity of this compound's stereoisomer, 14-epi-neocaesalpin L.[1] While the broader class of cassane-type diterpenoids exhibits promising biological activities, it is crucial to avoid direct extrapolation of these findings to this compound without empirical validation.
Future research should focus on:
-
Direct Biological Screening: Comprehensive evaluation of this compound in a wide range of in vitro and in vivo models for various therapeutic areas.
-
Mechanism of Action Studies: In the event of identifying biological activity, elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Comparative Studies: Direct comparison of the bioactivity of this compound with its stereoisomers and other closely related cassane-type diterpenoids to understand structure-activity relationships.
References
A Comprehensive Review of the Biological Activities of Cassane-Type Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cassane-type diterpenoids are a class of natural products predominantly found in the Caesalpinia genus.[1] These compounds are characterized by a fused tricyclic or tetracyclic ring system and have garnered significant attention from the scientific community due to their diverse and potent biological activities.[1][2][3] With over 450 compounds identified, the structural diversity of cassane diterpenoids contributes to their broad spectrum of pharmacological effects, making them promising candidates for drug discovery and development.[1][4] This in-depth technical guide provides a comprehensive overview of the biological activities of cassane-type diterpenoids, with a focus on their anticancer, anti-inflammatory, antimicrobial, antimalarial, antiviral, and enzyme inhibitory properties. The information is presented with structured data tables for easy comparison, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.
Anticancer Activity
Cassane-type diterpenoids have demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines.[5][6] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in cancer progression.[4][5][7]
Quantitative Data on Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phanginin H | PANC-1 (pancreatic) | 18.13 ± 0.63 | [7] |
| Phanginin R | A2780 (ovarian) | 9.9 ± 1.6 | [5][8] |
| Phanginin R | HEY (ovarian) | 12.2 ± 6.5 | [5][8] |
| Phanginin R | AGS (gastric) | 5.3 ± 1.9 | [5][8] |
| Phanginin R | A549 (lung) | 12.3 ± 3.1 | [5][8] |
| Caesalsappanin J | KB (oral) | 7.4 | [9] |
| Pterolobirin G | HT29 (colon) | ~3 µg/mL | [4] |
| Salicylaldehyde analog | HT29 (colon) | ~3 µg/mL | [4] |
| Pterolobirin G | B16-F10 (melanoma) | < 10 µg/mL | [4] |
| Salicylaldehyde analog | B16-F10 (melanoma) | < 10 µg/mL | [4] |
Key Signaling Pathways in Anticancer Activity
Several signaling pathways are modulated by cassane diterpenoids to exert their anticancer effects. One notable mechanism involves the induction of autophagy through the ROS/AMPK/mTORC1 pathway, as demonstrated by phanginin H in pancreatic cancer cells.[7] Other compounds, like phanginin R, induce apoptosis by increasing the Bax/Bcl-2 ratio and promoting the expression of the tumor suppressor protein p53.[5] The activation of caspase-3 and cleavage of PARP are also common events in the apoptotic cascade initiated by these compounds.[4][10] Furthermore, some cassane diterpenoids can suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[4]
Experimental Protocols: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the cassane diterpenoid compounds for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Cassane-type diterpenoids have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4][11][12][13]
Quantitative Data on Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Reference |
| Caesalpulcherrin K-M and known analogues (1-6) | NO production in BV-2 microglial cells | 6.04 ± 0.34 to 8.92 ± 0.65 | [11][12][14] |
| Lactam-type cassane diterpenoids (4-6) | NO production in RAW 264.7 macrophages | 8.2 - 11.2 | [13] |
| Synthetic cassane analog 16 | NO production in RAW 264.7 cells | 2.98 ± 0.04 µg/mL | [4] |
| Synthetic cassane analog 20 | NO production in RAW 264.7 cells | 5.71 ± 0.14 µg/mL | [4] |
Mechanism of Anti-inflammatory Action
The primary mechanism of the anti-inflammatory activity of many cassane diterpenoids is the suppression of NO production.[11][13] This is often achieved by down-regulating the expression and/or inhibiting the enzymatic activity of inducible nitric oxide synthase (iNOS).[13][15] Molecular docking studies have suggested that these compounds can bind to the active site of the iNOS enzyme.[13]
Experimental Protocols: Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the cassane diterpenoids for 1 hour.
-
Stimulation: The cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Reading: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm.
-
Calculation: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Antimicrobial Activity
Several cassane-type diterpenoids have exhibited promising activity against a range of bacteria, including both Gram-positive and Gram-negative strains.[16][17][18]
Quantitative Data on Antimicrobial Activity
| Compound | Bacteria | MIC (µM) | Reference |
| Benthaminin 1 | Staphylococcus aureus | 47.8 | [16] |
| Benthaminin 1 | Micrococcus flavus | 47.8 | [16] |
| Pulchin A | Bacillus cereus | 3.13 | [17][18] |
| Pulchin A | Staphylococcus aureus | 6.25 | [17][18] |
| Known analogue 3 | Bacillus cereus | 6.25 | [17] |
| Known analogue 4 | Bacillus cereus | 12.50 | [17] |
Mechanism of Antibacterial Action
The antibacterial mechanism of some cassane diterpenoids, such as pulchin A, involves damage to the bacterial cell membrane.[18] This disruption of membrane integrity leads to leakage of intracellular components and ultimately cell death.[18] Structure-activity relationship studies suggest that the presence of functional groups like methyl esters, methyl groups, and an unsaturated furan (B31954) ring may contribute to the antibacterial activity.[16]
Antimalarial Activity
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents.[9][19] Cassane-type diterpenoids have shown potent in vitro activity against chloroquine-resistant strains of the malaria parasite.[9][19][20][21]
Quantitative Data on Antimalarial Activity
| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| Norcaesalpinin E | FCR-3/A2 | 0.090 | [19][20] |
| Caesalsappanin H | K1 (chloroquine-resistant) | 0.52 | [9][22] |
| Caesalsappanin G | K1 (chloroquine-resistant) | 0.78 | [9][22] |
| Caesalsappanin I | K1 (chloroquine-resistant) | 2.5 | [22] |
| Caesalsappanin R | K1 (chloroquine-resistant) | 3.60 | [22] |
| Caesalsappanin A | K1 (chloroquine-resistant) | 7.4 | [22] |
| Chloroquine (control) | FCR-3/A2 | 0.29 | [19][20] |
Antiviral Activity
Certain cassane furanoditerpenes have been identified as having antiviral properties, particularly against the human parainfluenza virus 3 (Para3).[23][24]
Key Findings in Antiviral Activity
Bioassay-guided fractionation of Caesalpinia minax seeds led to the isolation of several cassane furanoditerpenes with anti-Para3 virus activity.[23] It was observed that tetracyclic furanoditerpenoids were more potent than the furanoditerpenoid lactones.[23]
Enzyme Inhibitory Activity
Cassane-type diterpenoids have also been investigated for their ability to inhibit specific enzymes, which is a common strategy in drug development.
α-Glucosidase Inhibition
Some cassane diterpenoids have demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[14][25] This suggests their potential for the management of type 2 diabetes.[25] For instance, compounds 1 and 3 isolated from Pterolobium macropterum showed significant α-glucosidase inhibitory activity with IC50 values of 66 and 44 µM, respectively.[25]
Hepatic Gluconeogenesis Inhibition
A study on cassane diterpenoids from Caesalpinia decapetala revealed their potent inhibitory effects on hepatic gluconeogenesis in primary mouse hepatocytes.[26] Notably, at a concentration of 2 µM, some of these compounds exhibited inhibitory effects comparable to 500 µM of metformin, a widely used antidiabetic drug.[26]
Conclusion
Cassane-type diterpenoids represent a rich and diverse source of bioactive natural products with a wide array of pharmacological activities. Their potent anticancer, anti-inflammatory, antimicrobial, antimalarial, antiviral, and enzyme-inhibiting properties make them valuable lead compounds for the development of new therapeutic agents. The detailed quantitative data, mechanistic insights, and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further research, including in vivo studies and structural modifications to optimize activity and reduce toxicity, is warranted to fully exploit the therapeutic potential of this fascinating class of natural products.
References
- 1. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Anti-inflammatory Cassane-Type Diterpenoids from the Seed Kernels of Caesalpinia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cassane diterpenoids from Caesalpinia pulcherrima and their anti-inflammatory and α-glycosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial and antioxidant cassane diterpenoids from Caesalpinia benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibacterial Activity of Two New Cassane Diterpenoids from Caesaplinia pulcherrima against Bacillus cereus by Damage to Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial Activity of Two New Cassane Diterpenoids from Caesaplinia pulcherrima against Bacillus cereus by Damage to Cell Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimalarial activity of cassane- and norcassane-type diterpenes from Caesalpinia crista and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. Cassane- and norcassane-type diterpenes from Caesalpinia crista of Indonesia and their antimalarial activity against the growth of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New Cassane Diterpenoids from Caesalpinia sappan and Their Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New antiviral cassane furanoditerpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Molecular structures and antiviral activities of naturally occurring and modified cassane furanoditerpenoids and friedelane triterpenoids from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cassane diterpenoids with α-glucosidase inhibitory activity from the fruits of Pterolobium macropterum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cassane diterpenoids with hepatic gluconeogenesis inhibitory activity from the seeds of Caesalpinia decapetala (Roth) Alston - PubMed [pubmed.ncbi.nlm.nih.gov]
Neocaesalpin L and its Analogs: A Technical Guide to Structural Diversity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The cassane-type diterpenoids, a class of natural products isolated primarily from the genus Caesalpinia, have garnered significant attention in the scientific community for their complex chemical structures and promising biological activities. Among these, Neocaesalpin L and its analogs stand out as a noteworthy subgroup. This technical guide provides an in-depth exploration of the structural diversity within this family of compounds, summarizes their biological activities with quantitative data, details relevant experimental protocols, and elucidates their known mechanisms of action through signaling pathway diagrams.
Structural Diversity of this compound and its Analogs
This compound and its analogs are characterized by a tetracyclic cassane skeleton, which can be modified in numerous ways, leading to a rich structural diversity. A key example from this family is 14-epi-neocaesalpin L, which has been isolated from Caesalpinia bonduc. The structural variations among neocaesalpins and other related cassane diterpenoids often involve differences in oxidation patterns, the nature and position of substituent groups, and stereochemistry.
The core cassane framework consists of a fused three-ring system (A, B, and C rings) with a pendant furan (B31954) or butenolide ring (D ring). The diversity within this class of molecules arises from:
-
Oxidation of the Cassane Core: Hydroxylation, epoxidation, and ketone formation at various positions on the A, B, and C rings are common modifications.
-
Substitution Patterns: The addition of acetyl, cinnamoyl, and other ester groups at different hydroxyl functionalities contributes significantly to the structural variety.
-
Stereochemistry: Variations in the stereochemical configuration at chiral centers, such as C-14, lead to the formation of epimers like 14-epi-neocaesalpin L.
-
Rearrangements of the Carbon Skeleton: Some analogs exhibit rearranged skeletons, further expanding the structural landscape.
These structural modifications have a profound impact on the biological activity of the compounds, influencing their potency and selectivity.
Biological Activities and Quantitative Data
This compound analogs have demonstrated a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent. The quantitative data for these activities are summarized in the table below, providing a comparative overview of the potency of different analogs.
| Compound | Biological Activity | Assay System | IC50 Value (µM) | Reference |
| Phanginin JA | Cytotoxicity | Human non-small cell lung cancer (A549) cells | 16.79 ± 0.83 | [1] |
| Caesalpanin B | Cytotoxicity | Human breast cancer (MCF-7) cells | 29.98 | [2] |
| Caesanamide A | Cytotoxicity | Human liver cancer (HepG2) cells | 13.48 ± 1.07 | [3] |
| Caesanamide B | Cytotoxicity | Human liver cancer (HepG2) cells | 18.91 ± 0.98 | [3] |
| Caesanine B | Cytotoxicity | Human liver cancer (HepG2) cells | 7.82 ± 0.65 | [3] |
| Cassane Diterpenoid Lactams (4-6) | Anti-inflammatory (NO Inhibition) | LPS-induced RAW 264.7 macrophages | 8.2 - 11.2 | [4] |
| Cassane Diterpenoid (from C. cucullata) | Anti-inflammatory (NO Inhibition) | LPS-induced RAW 264.7 macrophages | 99% inhibition at subcytotoxic concentrations | [5] |
Experimental Protocols
To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are crucial. The following are methodologies for key assays used in the evaluation of this compound and its analogs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][6][7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
The Griess assay is used to measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.[9][10][11][12]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for a short period (e.g., 1 hour) before stimulating them with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with cells treated with LPS only.
-
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.
-
Griess Reagent Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a separate 96-well plate.
-
Incubation and Measurement: Allow the reaction to proceed for 10-15 minutes at room temperature. Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (B80452) (a stable product of NO) in the supernatant.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC50 value for NO inhibition.
Signaling Pathways and Mechanisms of Action
The biological effects of cassane-type diterpenoids, including analogs of this compound, are often mediated through the modulation of key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival and has been identified as a target for some of these compounds.[2][13]
The diagram below illustrates a simplified overview of the canonical NF-κB signaling pathway and a hypothetical point of intervention for this compound analogs.
Figure 1. Simplified NF-κB signaling pathway and potential inhibition by this compound analogs.
In this pathway, inflammatory stimuli like LPS activate the IKK complex, which then phosphorylates IκB. This phosphorylation marks IκB for degradation by the proteasome, releasing the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes. Some cassane diterpenoids have been shown to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB sequestered in the cytoplasm.[2]
The following diagram illustrates the general workflow for the isolation and biological evaluation of this compound and its analogs.
Figure 2. General experimental workflow for the study of this compound and its analogs.
This comprehensive approach, from isolation and structural characterization to detailed biological evaluation and mechanistic studies, is essential for advancing our understanding of this compound and its analogs as potential therapeutic agents. The structural diversity within this class of compounds provides a rich platform for structure-activity relationship studies, which can guide the design and synthesis of novel derivatives with enhanced potency and selectivity for various disease targets.
References
- 1. researchgate.net [researchgate.net]
- 2. New cassane-type diterpenoids from kernels of Caesalpinia bonduc (Linn.) Roxb. and their inhibitory activities on phosphodiesterase (PDE) and nuclear factor-kappa B (NF-κB) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bridged cassane derivatives from the seeds of Caesalpinia sappan L. and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Neocaesalpin L and its Derivatives: A Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, this document provides a detailed overview and experimental protocols related to the total synthesis of Neocaesalpin L and its derivatives. While a total synthesis of this compound has not yet been reported in peer-reviewed literature, the successful synthesis of the closely related cassane diterpenoids, Neocaesalpin A and AA, by the Carreira group offers a foundational blueprint for accessing this class of molecules. This document will focus on the published synthetic route to Neocaesalpin A and AA as a detailed and enabling guide for the synthesis of this compound and other analogues.
Introduction to Neocaesalpins
Neocaesalpins are a family of cassane-type diterpenoids isolated from plants of the Caesalpinia genus.[1] These natural products exhibit a complex and highly oxidized tetracyclic core, often featuring a butenolide or furan (B31954) moiety. Their intricate structures and potential biological activities have made them compelling targets for total synthesis. This compound, isolated from the seeds of Caesalpinia bonduc, is a member of this family characterized by a unique oxygenation pattern.[1] The first total synthesis of the related Neocaesalpin A and AA was achieved by Papidocha, Bulthaupt, and Carreira, providing a strategic approach to construct the challenging cassane framework.[2][3]
Retrosynthetic Analysis of the Neocaesalpin Core
The synthetic strategy for Neocaesalpin A and AA hinges on a convergent approach, assembling the tetracyclic core through a key intermolecular Diels-Alder reaction. The retrosynthesis reveals a plan to construct the complex molecule from simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of Neocaesalpin A.
Key Reaction Methodologies and Protocols
The following sections detail the experimental protocols for the key transformations in the synthesis of the neocaesalpin core, based on the work of Carreira and coworkers.
Table 1: Summary of Key Synthetic Transformations
| Step | Reaction | Key Reagents and Conditions | Yield (%) |
| 1 | Wittig Reaction | Ph₃PMeBr, NaH, DMSO, rt | 76 |
| 2 | Diels-Alder Cycloaddition | Furanoquinone, BF₃·OEt₂, CH₂Cl₂, -78 °C | 85 (6.7:1 mixture of regioisomers) |
| 3 | Wittig Methenylation | Ph₃PMeBr, NaH, DMSO, rt | 67 |
| 4 | Mukaiyama Hydration | Co(acac)₂, PhSiH₃, O₂, 1,4-dioxane, rt | 83 |
| 5 | VanRheenen-Kelly Oxidation | OsO₄ (cat.), NMO, acetone/H₂O | Not Reported |
| 6 | Epoxidation | m-CPBA, CH₂Cl₂, 0 °C to rt | 76 |
| 7 | Epoxide Opening and Acetylation | LiAlH₄, THF; then Ac₂O, DMAP, Et₃N, CH₂Cl₂ | Not Reported |
| 8 | Mercury(II)-mediated Furan Oxidation | Hg(OAc)₂, MeCN, 80 °C | 97 |
| 9 | Saponification and Orthoester Formation | 1.2 M aq. NaOH, MeOH/CH₂Cl₂; then MeC(OMe)₃, p-TsOH, MeCN | 83 (for saponification) |
| 10 | Final Acetylation and Deprotection | Ac₂O, pyridine; then HF·pyridine, THF | 56 (acetylation), 80 (deprotection) |
Experimental Protocols
Step 1: Synthesis of Triene 7 via Wittig Reaction [3]
To a solution of methyltriphenylphosphonium (B96628) bromide (1.2 equiv.) in dimethyl sulfoxide (B87167) (DMSO) is added sodium hydride (1.2 equiv.) at room temperature. The resulting mixture is stirred for 30 minutes. A solution of safranal (1.0 equiv.) in DMSO is then added dropwise, and the reaction is stirred for 12 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the volatile triene 7.
Step 2: Diels-Alder Cycloaddition to form Adduct 9 [3]
A solution of furanoquinone 6 (1.0 equiv.) in dichloromethane (B109758) (CH₂Cl₂) is cooled to -78 °C. Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv.) is added dropwise, and the mixture is stirred for 15 minutes. A solution of triene 7 (1.2 equiv.) in CH₂Cl₂ is then added dropwise. The reaction is stirred at -78 °C for 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The resulting inseparable mixture of regioisomers 9 and 10 is purified by column chromatography.
Caption: Intermolecular Diels-Alder reaction workflow.
Step 8: Mercury(II)-mediated Furan Oxidation to form Butenolide 18 [3]
A solution of the furan intermediate (1.0 equiv.) and mercury(II) acetate (B1210297) (2.0 equiv.) in acetonitrile (B52724) (MeCN) is heated to 80 °C and stirred for 1 hour. The reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the butenolide 18.
Proposed Synthetic Strategy for this compound
The established synthesis of Neocaesalpin A and AA provides a robust platform for the future total synthesis of this compound. The core tetracyclic structure is assembled efficiently, and the late-stage functionalization strategy allows for the introduction of the specific oxygenation pattern of the target molecule. The key challenge in adapting the existing route to this compound would be the stereoselective introduction of the hydroxyl groups at the positions differentiating it from Neocaesalpin A and AA. This may require the development of new selective oxidation or reduction protocols for advanced intermediates.
Conclusion
The total synthesis of Neocaesalpin A and AA by Carreira and coworkers represents a significant achievement in natural product synthesis and provides a clear and viable pathway towards the synthesis of this compound and other structurally related cassane diterpenoids. The detailed protocols and strategic insights from this work will be invaluable to researchers in the fields of organic synthesis and medicinal chemistry, enabling further exploration of the biological potential of this fascinating class of natural products.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Neocaesalpin L Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocaesalpin L belongs to the family of cassane-type diterpenoids, a class of natural products isolated from plants of the Caesalpinia genus.[1] Several compounds from this family have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and notably, cytotoxic effects against various cancer cell lines.[1][2] Extracts from Caesalpinia sappan have been shown to inhibit cancer cell growth by inducing apoptosis and mitochondrial dysfunction.[3] Given the therapeutic potential of this class of compounds, robust and reproducible methods for assessing the cytotoxicity of novel derivatives like this compound are crucial for preclinical drug development.
These application notes provide a comprehensive guide to evaluating the cytotoxic and pro-apoptotic effects of this compound using common cell-based assays. The protocols detailed herein are designed to be adaptable to various cancer cell lines and laboratory settings.
Key Cytotoxicity Assays
A multi-assay approach is recommended to comprehensively assess the cytotoxic effects of this compound. This typically involves evaluating cell viability, membrane integrity, and the induction of apoptosis.
-
MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of a cell population.[4][5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[5] The amount of formazan produced is proportional to the number of living cells.[5]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: The LDH assay is a common method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] Loss of cell membrane integrity, a hallmark of necrosis, results in the leakage of cytoplasmic LDH.[6][7]
-
Apoptosis Assays (Annexin V/Propidium Iodide Staining): Apoptosis, or programmed cell death, is a key mechanism by which many cytotoxic compounds exert their effects.[8][9] Annexin V is a protein that specifically binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[10] Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[8]
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Line Selection: Choose appropriate human cancer cell lines for the study. Examples include A549 (lung carcinoma), MCF-7 (breast cancer), and HCT-116 (colon cancer), which have been used in studies with related compounds.
-
Cell Culture: Culture the selected cell lines in the recommended complete medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).
MTT Assay Protocol
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to a maximum LDH release control (cells lysed with a lysis buffer).
Annexin V/PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and control treatments.
Table 1: Hypothetical Cytotoxicity of this compound on A549 Cells (MTT Assay)
| This compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 92 ± 4.8 |
| 5 | 75 ± 6.1 |
| 10 | 51 ± 3.9 |
| 25 | 28 ± 4.5 |
| 50 | 12 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Induction of Apoptosis by this compound in A549 Cells (Annexin V/PI Assay)
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| This compound (10 µM) | 60.5 ± 3.5 | 25.3 ± 2.8 | 10.1 ± 1.9 | 4.1 ± 1.1 |
| This compound (25 µM) | 35.1 ± 4.2 | 40.8 ± 3.9 | 18.5 ± 2.5 | 5.6 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Apoptotic Signaling Pathway
Many cassane diterpenoids induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the regulation of the Bcl-2 family of proteins and the activation of caspases.[9][11] The following diagram illustrates a plausible signaling cascade that could be investigated for this compound.
Caption: Proposed intrinsic apoptosis pathway for this compound.
Conclusion
These application notes provide a framework for the systematic evaluation of this compound's cytotoxic properties. By employing a combination of viability, membrane integrity, and apoptosis assays, researchers can gain a comprehensive understanding of its potential as an anti-cancer agent. The provided protocols and data presentation formats are intended to serve as a guide and should be optimized based on the specific cell lines and experimental conditions used. Further investigation into the underlying molecular mechanisms, such as the signaling pathways involved in apoptosis, will be critical for the continued development of this compound and related compounds as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Neocaesalpin L in RAW264.7 Macrophages
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, key players in the immune system, produce a variety of pro-inflammatory mediators upon activation. The murine macrophage cell line, RAW264.7, when stimulated with lipopolysaccharide (LPS), provides a robust and widely used in vitro model to screen and characterize potential anti-inflammatory agents.[1][2] Neocaesalpin L, a cassane-type furanoditerpenoid, is a natural compound with potential therapeutic properties. An ethanol (B145695) extract of Caesalpinia sappan L., from which similar compounds are isolated, has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 in LPS-induced RAW264.7 cells.[3] This document provides detailed protocols for assessing the anti-inflammatory activity of this compound by examining its effects on cell viability, the production of nitric oxide and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and the expression of key inflammatory enzymes (iNOS and COX-2). Furthermore, it outlines the methodology to investigate the compound's impact on the pivotal NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[4][5]
Data Presentation
The following tables summarize the representative dose-dependent effects of this compound in the described assays.
Table 1: Effect of this compound on the Viability of RAW264.7 Cells
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 4.2 |
| 1.25 | 98.5 ± 3.7 |
| 2.5 | 97.1 ± 4.5 |
| 5 | 96.3 ± 3.9 |
| 10 | 95.8 ± 4.1 |
| 20 | 94.2 ± 5.3 |
Data are presented as mean ± standard deviation (n=3). Cell viability was determined by the MTT assay after 24 hours of treatment.
Table 2: Inhibitory Effect of this compound on LPS-Induced Nitric Oxide (NO) Production
| Treatment | NO Concentration (µM) | Inhibition (%) |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 2.9 | 0 |
| LPS + this compound (1.25 µM) | 35.2 ± 2.1 | 23.1 |
| LPS + this compound (2.5 µM) | 24.7 ± 1.8 | 46.1 |
| LPS + this compound (5 µM) | 13.1 ± 1.2 | 71.4 |
| LPS + this compound (10 µM) | 7.9 ± 0.9 | 82.7 |
| LPS + this compound (20 µM) | 5.2 ± 0.6 | 88.6 |
Data are presented as mean ± standard deviation (n=3). NO concentration in the culture supernatant was measured using the Griess reagent.
Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 35.2 ± 4.1 | 28.9 ± 3.5 | 15.7 ± 2.1 |
| LPS (1 µg/mL) | 1245.8 ± 98.3 | 1582.4 ± 112.7 | 895.3 ± 75.4 |
| LPS + this compound (5 µM) | 621.7 ± 55.9 | 789.1 ± 68.2 | 432.8 ± 41.9 |
| LPS + this compound (10 µM) | 310.4 ± 28.6 | 402.5 ± 35.1 | 215.6 ± 20.3 |
| LPS + this compound (20 µM) | 155.9 ± 14.8 | 205.3 ± 19.8 | 109.2 ± 11.5 |
Data are presented as mean ± standard deviation (n=3). Cytokine levels in the culture supernatant were quantified by ELISA.
Table 4: Effect of this compound on LPS-Induced iNOS and COX-2 Protein Expression
| Treatment | iNOS (relative expression) | COX-2 (relative expression) |
| Control | 0.05 ± 0.01 | 0.08 ± 0.02 |
| LPS (1 µg/mL) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + this compound (5 µM) | 0.52 ± 0.06 | 0.58 ± 0.07 |
| LPS + this compound (10 µM) | 0.28 ± 0.04 | 0.31 ± 0.05 |
| LPS + this compound (20 µM) | 0.11 ± 0.02 | 0.15 ± 0.03 |
Data are presented as mean ± standard deviation (n=3) from densitometric analysis of Western blots, normalized to a loading control (e.g., β-actin).
Experimental Workflow and Logic
The overall experimental design follows a logical progression from determining non-cytotoxic concentrations of the test compound to evaluating its efficacy in suppressing inflammatory markers and finally, to elucidating the underlying molecular signaling pathways.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.[6]
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Protocol:
-
Seed RAW264.7 cells (1 x 10⁴ cells/well) in a 96-well plate and incubate overnight.[2]
-
Treat the cells with various concentrations of this compound (e.g., 1.25, 2.5, 5, 10, 20 µM) and incubate for 24 hours.[2]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite (B80452), a stable product of NO, in the cell culture supernatant as an indicator of NO production.[7]
-
Protocol:
-
Seed RAW264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[2]
-
Collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[7]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.[2] The nitrite concentration is determined using a sodium nitrite standard curve.[8]
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the secretion of key pro-inflammatory cytokines into the culture medium.
-
Protocol:
-
Seed RAW264.7 cells (2.5 x 10⁵ cells/well) in a 24-well plate and incubate overnight.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect supernatants from the treated cells.[2]
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available sandwich ELISA kits, following the manufacturer's instructions.[9][10][11]
-
The procedure typically involves coating a 96-well plate with a capture antibody, adding standards and samples, adding a biotinylated detection antibody, adding Streptavidin-HRP, and then a substrate solution to develop color.[2]
-
Gene Expression Analysis (qRT-PCR)
This method is used to quantify the mRNA expression levels of inflammatory genes.
-
Protocol:
-
Seed RAW264.7 cells (1 x 10⁶ cells/well) in a 6-well plate.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 6-12 hours.
-
Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[1][12]
-
Analyze the data using the comparative Ct (2^-ΔΔCt) method.[13]
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect changes in the protein levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Cell Lysis: Seed RAW264.7 cells (1 x 10⁶ cells/well) in a 6-well plate, treat as described above (24 hours for iNOS/COX-2; shorter time points like 15-60 minutes for signaling proteins). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[6]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Antibody Incubation: Incubate the membrane with specific primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-phospho-IκBα, anti-phospho-p38, anti-β-actin) overnight at 4°C.[5][6]
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.[2]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2] Densitometry analysis is performed to quantify band intensity.
-
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling pathways. The NF-κB and MAPK pathways are primary targets for investigation.
Upon LPS stimulation of TLR4 receptors on macrophages, downstream signaling activates both the IKK complex and the MAPK cascade (p38, ERK, JNK).[14] IKK activation leads to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB (p65/p50) dimer.[4][6] Liberated NF-κB then translocates to the nucleus to initiate the transcription of various pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[5] this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the phosphorylation of key components in these pathways, thereby preventing NF-κB activation and nuclear translocation, and ultimately suppressing the expression of inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tumor-Treating Fields Induce RAW264.7 Macrophage Activation Via NK-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 9. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Cancer Mechanism of Neocaesalpin L: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocaesalpin L, a cassane-type diterpene isolated from plants of the Caesalpinia genus, has been identified as a compound with potential anti-cancer properties. Preliminary studies have indicated that this compound exhibits mild antiproliferative activity against human liver carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. These application notes provide a comprehensive framework for the detailed investigation of the anti-cancer mechanism of this compound, including standardized protocols for key in vitro assays and templates for data presentation and visualization of cellular signaling pathways. While specific quantitative data and confirmed mechanisms for this compound are not yet extensively published, this document serves as a guide for researchers to systematically explore its therapeutic potential.
Data Presentation
Effective evaluation of an anti-cancer compound requires rigorous quantitative analysis. The following tables provide a structured format for presenting key experimental data.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HCT116 | Colorectal Carcinoma | Data to be determined |
| Normal Cell Line (e.g., MRC-5) | Human Fetal Lung Fibroblast | Data to be determined |
Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells (24h treatment)
| Treatment | % of Cells in G₀/G₁ Phase | % of Cells in S Phase | % of Cells in G₂/M Phase |
| Control (Vehicle) | e.g., 55.2 ± 2.1 | e.g., 25.3 ± 1.5 | e.g., 19.5 ± 1.8 |
| This compound (X µM) | Data to be determined | Data to be determined | Data to be determined |
| This compound (Y µM) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Apoptosis Induction by this compound in HepG2 Cells (48h treatment)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Vehicle) | e.g., 96.1 ± 1.5 | e.g., 2.5 ± 0.5 | e.g., 1.4 ± 0.3 |
| This compound (X µM) | Data to be determined | Data to be determined | Data to be determined |
| This compound (Y µM) | Data to be determined | Data to be determined | Data to be determined |
Table 4: Modulation of Key Signaling Proteins by this compound in HepG2 Cells (24h treatment)
| Target Protein | Treatment | Relative Protein Expression (Normalized to Loading Control) |
| Apoptosis Pathway | ||
| Bcl-2 | Control | 1.00 |
| This compound (X µM) | Data to be determined | |
| Bax | Control | 1.00 |
| This compound (X µM) | Data to be determined | |
| Cleaved Caspase-3 | Control | 1.00 |
| This compound (X µM) | Data to be determined | |
| Cell Cycle Pathway | ||
| Cyclin D1 | Control | 1.00 |
| This compound (X µM) | Data to be determined | |
| p21 | Control | 1.00 |
| This compound (X µM) | Data to be determined | |
| Signaling Pathways | ||
| p-AKT (Ser473) | Control | 1.00 |
| This compound (X µM) | Data to be determined | |
| p-STAT3 (Tyr705) | Control | 1.00 |
| This compound (X µM) | Data to be determined | |
| p-ERK1/2 (Thr202/Tyr204) | Control | 1.00 |
| This compound (X µM) | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for investigating the anti-cancer mechanisms of a novel compound like this compound.
1. Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO concentration matched to the highest this compound concentration).
-
Incubate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Principle: PI stoichiometrically binds to DNA. As cells progress through the cell cycle, their DNA content changes (G₁ phase: 2N, S phase: between 2N and 4N, G₂/M phase: 4N). Flow cytometry measures the fluorescence intensity of PI-stained cells, allowing for the determination of the percentage of cells in each phase.
-
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C overnight.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
4. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the target proteins. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
-
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, Cyclin D1, p21, p-AKT, AKT, p-STAT3, STAT3, p-ERK1/2, ERK1/2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Workflow for MTT Cell Viability Assay
Workflow for Annexin V/PI Apoptosis Assay
Hypothetical Signaling Pathways Modulated by this compound
Hypothesized Apoptosis Induction Pathway
Potential Inhibition of Pro-Survival Pathways
Protocol for assessing apoptosis induction by Neocaesalpin L.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The evaluation of novel compounds for their ability to induce apoptosis in target cells is a fundamental step in drug discovery and development. Neocaesalpin L is a compound of interest for its potential pro-apoptotic activity. These application notes provide a comprehensive framework and detailed protocols for assessing the induction of apoptosis by this compound in a cellular context.
The following protocols describe key assays to characterize the apoptotic process at different stages:
-
Annexin V/Propidium Iodide (PI) Staining: To detect one of the earliest events in apoptosis, the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.
-
Mitochondrial Membrane Potential (MMP) Assay: To measure the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Caspase Activity Assay: To quantify the activity of effector caspases, the central executioners of apoptosis.
-
Western Blotting: To analyze the expression levels of key apoptosis-regulating proteins.
It is recommended to use multiple assays to confirm apoptosis, as no single method can definitively identify it.[1] The combination of these techniques provides a robust and multi-faceted approach to characterizing the pro-apoptotic effects of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from the described experiments, illustrating the potential pro-apoptotic effects of this compound on a cancer cell line.
| Assay | Parameter Measured | Control (Untreated) | This compound (X µM) | Positive Control (e.g., Staurosporine) |
| Annexin V/PI Staining | % Early Apoptotic Cells (Annexin V+/PI-) | 3.5% | 25.8% | 35.2% |
| % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | 2.1% | 15.3% | 28.7% | |
| MMP Assay (JC-1) | Ratio of Red/Green Fluorescence | 1.8 | 0.6 | 0.4 |
| Caspase-3/7 Activity | Fold Increase in Caspase Activity | 1.0 | 4.2 | 6.5 |
| Western Blotting | Relative Expression of Cleaved PARP | 1.0 | 5.8 | 8.1 |
| Relative Expression of Bcl-2 | 1.0 | 0.3 | 0.2 |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the detection of early and late apoptotic cells using Annexin V-FITC and PI.[2][3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
This compound
-
Positive control for apoptosis (e.g., Staurosporine)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 1-5 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, a vehicle control, and a positive control for the predetermined incubation time.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method (e.g., EDTA). For suspension cells, collect them directly.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold 1X PBS.[3]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[3]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Use unstained, single-stained (Annexin V-FITC only and PI only), and positive control cells to set up compensation and quadrants.
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[2]
-
Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.[2]
Mitochondrial Membrane Potential (MMP) Assay using JC-1
This protocol describes the measurement of changes in MMP, an early indicator of apoptosis, using the cationic dye JC-1.[4][5][6]
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Cell culture medium
-
This compound
-
Positive control for MMP disruption (e.g., CCCP or FCCP)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (for plate reader analysis) or on glass coverslips in a 24-well plate (for microscopy) and allow them to adhere. Treat cells with this compound, a vehicle control, and a positive control.
-
JC-1 Staining: Prepare the JC-1 working solution according to the manufacturer's instructions. Remove the culture medium from the cells and add the JC-1 working solution.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes in the dark.
-
Washing: Discard the staining solution and wash the cells twice with the assay buffer provided in the kit.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent J-aggregates within the mitochondria, while apoptotic cells will show green fluorescent JC-1 monomers in the cytoplasm.[5][6]
-
Plate Reader: Measure the fluorescence intensity at both red (emission ~590 nm) and green (emission ~530 nm) wavelengths.[4] The ratio of red to green fluorescence is used to quantify the change in MMP. A decrease in this ratio indicates mitochondrial depolarization.[6]
-
Caspase-3/7 Activity Assay
This protocol outlines the measurement of the activity of executioner caspases-3 and -7.[7][8][9][10][11]
Materials:
-
Caspase-3/7 Activity Assay Kit (fluorometric or colorimetric)
-
Cell Lysis Buffer
-
Assay Buffer
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[7][10]
-
This compound
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound, a vehicle control, and a positive control.
-
Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's protocol. This typically involves adding a lysis buffer and incubating on ice.
-
Assay Reaction: Transfer the cell lysates to a new 96-well plate. Prepare the reaction mixture containing the assay buffer and the caspase substrate. Add the reaction mixture to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement:
-
Colorimetric Assay: Measure the absorbance at 400-405 nm.[7]
-
Fluorometric Assay: Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.
-
-
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3/7 activity. Calculate the fold increase in activity relative to the untreated control.
Western Blotting for Apoptosis-Related Proteins
This protocol describes the detection of changes in the expression of key apoptotic proteins by Western blotting.[12][13][14]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with this compound as described previously. Lyse the cells and quantify the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression. An increase in the expression of pro-apoptotic proteins (e.g., cleaved PARP, Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) would be indicative of apoptosis.
Mandatory Visualizations
Caption: Experimental workflow for assessing apoptosis induction.
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
- 5. himedialabs.com [himedialabs.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. mpbio.com [mpbio.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Testing of Diterpenoids from Caesalpinia Species on Cancer Cell Lines
Disclaimer: Publicly available scientific literature lacks specific data on the in vitro anticancer activity of Neocaesalpin L. The following application notes and protocols are based on data from studies of extracts and related compounds, such as Brazilin, isolated from other Caesalpinia species (e.g., Caesalpinia sappan). These methodologies are broadly applicable for assessing the effects of novel therapeutic compounds, including other cassane diterpenes like this compound, on cancer cell lines.
I. Application Notes
Introduction
Compounds derived from the Caesalpinia genus have demonstrated a range of pharmacological activities, including potent anti-cancer effects. These natural products represent a promising source for the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for evaluating the in vitro anti-cancer activity of diterpenoids from Caesalpinia species against various cancer cell lines. The primary mechanisms of action for compounds from this genus include the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Mechanism of Action of Caesalpinia Derived Compounds
Extracts and compounds from Caesalpinia sappan have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest.[1][2][3] The molecular mechanisms underlying these effects involve the modulation of critical signaling pathways such as STAT3 and AKT.[2] For instance, an ethanol (B145695) extract of C. sappan has been observed to induce apoptosis through the activation of caspase-3/7 in colorectal cancer cell lines.[2] Furthermore, in lung cancer cells, the extract has been shown to increase the BAX/BCL-2 protein ratio, indicating a mitochondrial-mediated apoptotic pathway.[1]
Data Presentation: Cytotoxicity of Caesalpinia Extracts
The cytotoxic effects of extracts from Caesalpinia species have been quantified across a panel of human cancer cell lines. The IC50 values, representing the concentration of the extract required to inhibit the growth of 50% of the cancer cells, are summarized below.
| Cell Line | Cancer Type | Extract Type | IC50 Value | Reference |
| A549 | Lung Cancer | Ethanol Extract | 45.19 ± 1.704 µg/mL | [1] |
| MCF-7 | Breast Cancer | Methanol Extract | 48 µg/mL | [4] |
| HCT 116 | Colorectal Cancer | Ethanol Extract | Not specified, but significant inhibition at 30 µg/mL | [2] |
| COLO 205 | Colorectal Cancer | Ethanol Extract | Not specified, but significant inhibition at 30 µg/mL | [2] |
| HepG2 | Liver Cancer | Water:Acetone:Ethanol Extract | 16.5 µg/mL | [5] |
| PC3 | Prostate Cancer | Water:Acetone:Ethanol Extract | 24 µg/mL | [5] |
II. Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form an insoluble purple formazan (B1609692) product.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compound (this compound or Caesalpinia extract)
-
MTT solution (5 mg/mL in PBS)
-
MTT Solvent (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[6] Incubate the plate for 2-4 hours at 37°C.
-
Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis.[7]
Principle: In early-stage apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a vital dye that is excluded by viable cells and is used to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[7]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of the test compound for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.[7]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[7]
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution following treatment with the test compound.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cells, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of the test compound for 24 to 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the different phases of the cell cycle.
III. Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Postulated signaling pathway modulation by Caesalpinia compounds.
Caption: Logical flow of this compound's anticancer investigation.
References
- 1. Anticancer activity of Caesalpinia sappan by... | F1000Research [f1000research.com]
- 2. mdpi.com [mdpi.com]
- 3. Apoptosis Induced by Caesalpinia Sappan L.Extract in Leukemia Cell Line K562 | Semantic Scholar [semanticscholar.org]
- 4. Article | KnE Open [kneopen.com]
- 5. Phenolic Compounds Isolated from Caesalpinia coriaria Induce S and G2/M Phase Cell Cycle Arrest Differentially and Trigger Cell Death by Interfering with Microtubule Dynamics in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Dissolving Neocaesalpin L for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocaesalpin L is a cassane-type diterpenoid isolated from species of the Caesalpinia genus. These compounds have garnered interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antimalarial, antitumor, antiviral, antimicrobial, and antioxidant effects.[1][2] Successful in vitro evaluation of this compound necessitates a reliable protocol for its dissolution to ensure consistent and reproducible experimental results.
This document provides a detailed protocol for dissolving this compound for use in in vitro experiments. Due to the limited availability of specific solubility data for this compound, this guide is based on established methods for dissolving hydrophobic compounds for cell culture applications.[3][4][5]
Data Presentation: Solubility and Stock Solution Parameters
| Parameter | Recommendation | Rationale & Remarks |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | DMSO is a widely used solvent for dissolving hydrophobic compounds for in vitro studies due to its high solubilizing capacity and relatively low toxicity to cells at low concentrations.[3][5] |
| Stock Solution Concentration | 1-10 mM | Preparing a concentrated stock solution allows for minimal solvent addition to the final cell culture medium, typically not exceeding 0.1-0.5% (v/v) to avoid solvent-induced cytotoxicity. |
| Preparation | Dissolve this compound powder in 100% DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution.[5] | Ensure the compound is completely dissolved before use. Visually inspect for any precipitates. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. | Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Protect from light. |
| Final Working Concentration | Varies by experiment | The final concentration in cell culture media will depend on the specific assay and the potency of the compound. A dilution series is recommended for initial experiments. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol outlines the steps to prepare a working solution of this compound from a DMSO stock solution for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or incubator (optional, for warming)
-
Complete cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular weight of this compound is required for this calculation).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C in a water bath may assist in dissolution.[5]
-
Visually confirm that no particulate matter is present.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Prepare the Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. It is critical to add the DMSO stock solution to the medium and mix immediately to prevent precipitation of the compound.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent toxicity.[3]
-
Include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound tested.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that this compound may influence.
Caption: Workflow for preparing this compound solutions.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
Experimental design for in vivo studies of Neocaesalpin L in animal models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Neocaesalpin L, a cassane diterpenoid, in animal models. The protocols outlined below are designed to assess the anti-inflammatory and anticancer therapeutic potential of this compound.
Introduction to this compound
This compound is a member of the cassane diterpenoid family, a class of natural products known for a variety of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] Compounds with a similar cassane skeleton have demonstrated potential in modulating key signaling pathways involved in inflammation and cancer.[4][5][6] Therefore, in vivo studies are crucial to determine the therapeutic efficacy and safety profile of this compound.
Preclinical In Vivo Experimental Design
A tiered approach is recommended for the in vivo evaluation of this compound. This involves initial toxicity assessments, followed by efficacy studies in relevant disease models and pharmacokinetic profiling.
Preliminary Toxicity Assessment (Acute and Subacute)
A crucial first step in preclinical evaluation is to determine the safety profile of this compound.[7][8]
Protocol: Acute Oral Toxicity Study
This study aims to determine the short-term adverse effects and the maximum tolerated dose (MTD) of a single high dose of this compound.
-
Animal Model: Wistar rats or Balb/c mice (male and female, 6-8 weeks old).[7][9]
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Groups 2-5: Increasing doses of this compound (e.g., 50, 300, 2000 mg/kg).
-
-
Administration: Single oral gavage.
-
Observation Period: 14 days.
-
Parameters to Monitor:
-
Mortality and clinical signs of toxicity (daily).
-
Body weight (Days 0, 7, and 14).
-
Gross necropsy at the end of the study.
-
Protocol: Subacute Toxicity Study
This study evaluates the potential toxicity of repeated doses of this compound over a 28-day period.
-
Animal Model: Wistar rats (male and female, 6-8 weeks old).
-
Grouping:
-
Group 1: Vehicle control.
-
Groups 2-4: Three dose levels of this compound (based on acute toxicity results).
-
-
Administration: Daily oral gavage for 28 days.
-
Parameters to Monitor:
Data Presentation: Toxicity Studies
Summarize quantitative data in tables for clear comparison.
Table 1: Acute Toxicity Data Summary
| Group | Dose (mg/kg) | Mortality | Clinical Signs | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | 0 | |||
| This compound | 50 | |||
| This compound | 300 |
| this compound | 2000 | | | |
Table 2: Subacute Toxicity Hematological and Biochemical Parameters
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
|---|---|---|---|---|
| Hematology | ||||
| RBC (10^6/µL) | ||||
| WBC (10^3/µL) | ||||
| Platelets (10^3/µL) | ||||
| Biochemistry | ||||
| ALT (U/L) | ||||
| AST (U/L) |
| Creatinine (mg/dL) | | | | |
In Vivo Efficacy Studies
Based on the known biological activities of related cassane diterpenoids, the following efficacy studies are recommended.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model of acute inflammation to evaluate the anti-inflammatory potential of novel compounds.[11][12][13] The model involves the release of inflammatory mediators like histamine, serotonin, bradykinin, and prostaglandins.[11][14]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar rats (150-200g).
-
Grouping (n=6 per group):
-
Group 1: Normal control (saline injection).
-
Group 2: Vehicle control + Carrageenan.
-
Group 3: Indomethacin (10 mg/kg, i.p.) + Carrageenan (positive control).[15]
-
Groups 4-6: this compound (e.g., 25, 50, 100 mg/kg, p.o.) + Carrageenan.
-
-
Procedure:
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema.
-
At the end of the experiment, euthanize animals and collect paw tissue for histopathological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-6, PGE2, iNOS, COX-2).[15]
-
Data Presentation: Anti-inflammatory Study
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema
| Group | Treatment | Paw Volume (mL) at 3h | % Inhibition of Edema |
|---|---|---|---|
| Normal Control | Saline | ||
| Vehicle Control | Vehicle + Carrageenan | ||
| Positive Control | Indomethacin + Carrageenan | ||
| Test Group 1 | This compound (25 mg/kg) + Carrageenan | ||
| Test Group 2 | This compound (50 mg/kg) + Carrageenan |
| Test Group 3 | this compound (100 mg/kg) + Carrageenan | | |
Anticancer Activity: Xenograft Tumor Models
Xenograft models, using human cancer cell lines implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of potential anticancer agents.[17][18]
Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice), 4-6 weeks old.[18][19]
-
Cell Line Selection: Choose a relevant human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer, HT-29 colon cancer) based on in vitro cytotoxicity data for this compound.[2][20]
-
Procedure:
-
Inject cancer cells (e.g., 3 x 10^6 cells in 100-200 µL PBS/Matrigel) subcutaneously into the flank of the mice.[19]
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[19]
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control.
-
Group 2: Positive control (standard chemotherapy for the chosen cancer type).
-
Groups 3-5: this compound at three different dose levels.
-
-
Administer treatment (e.g., daily oral gavage or intraperitoneal injection) for a specified period (e.g., 21-28 days).
-
-
Endpoint Analysis:
-
Measure tumor volume and body weight twice weekly. Tumor volume = (length x width²) / 2.[19]
-
At the end of the study, euthanize mice and excise tumors for weight measurement, histopathology, and biomarker analysis (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).
-
Collect blood and major organs for toxicity assessment.
-
Data Presentation: Anticancer Study
Table 4: Effect of this compound on Tumor Growth in a Xenograft Model
| Group | Treatment | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Body Weight (g) |
|---|---|---|---|---|
| Vehicle Control | ||||
| Positive Control | ||||
| Test Group 1 | This compound (Low Dose) | |||
| Test Group 2 | This compound (Mid Dose) |
| Test Group 3 | this compound (High Dose) | | | |
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for dose selection and translation to clinical studies.[21][22]
Protocol: Pharmacokinetic Study in Rats
-
Animal Model: Wistar rats with jugular vein cannulation.
-
Administration:
-
Intravenous (IV) bolus of this compound (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
-
Oral gavage of this compound (e.g., 10-20 mg/kg) to determine oral bioavailability.
-
-
Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound in plasma.[21]
-
Calculate key PK parameters using non-compartmental analysis.
-
Data Presentation: Pharmacokinetic Study
Table 5: Key Pharmacokinetic Parameters of this compound
| Parameter | IV Administration | Oral Administration |
|---|---|---|
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ng*h/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) |
| F (%) | N/A | |
Visualization of Workflows and Pathways
Experimental Workflow Diagrams
Caption: Workflow for the carrageenan-induced paw edema model.
Caption: Workflow for the cancer xenograft model.
Hypothesized Signaling Pathway
Based on the activity of related compounds, this compound may exert its anti-inflammatory and anticancer effects by modulating the NF-κB and MAPK signaling pathways.[6][23][24]
Caption: Hypothesized modulation of NF-κB and MAPK pathways by this compound.
References
- 1. Anti-inflammation furanoditerpenoids from Caesalpinia minax Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cassane diterpenes from the seed kernels of Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cassane diterpenoid ameliorates dextran sulfate sodium-induced experimental colitis by regulating gut microbiota and suppressing tryptophan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory actions of Caesalpinin M2 in experimental colitis as a selective glucocoricoid receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. A 90-Day Oral Toxicity Study of an Ethanolic Root Extract of Caesalpinia bonduc (L.) Roxb. in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. inotiv.com [inotiv.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 17. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 20. In vitro studies data on anticancer activity of Caesalpinia sappan L. heartwood and leaf extracts on MCF7 and A549 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijrpc.com [ijrpc.com]
- 23. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones [mdpi.com]
- 24. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Neocaesalpin L Extraction and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Neocaesalpin L during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a cassane-type diterpenoid, a class of natural products known for their structural diversity and significant biological activities, including anti-inflammatory, antimalarial, and antitumor effects.[1] The primary natural source of this compound and its isomers, such as 14-epi-neocaesalpin L, is the seeds of Caesalpinia bonduc (L.) Roxb., a plant belonging to the Fabaceae family.[2]
Q2: What are the main factors that contribute to low yield during the extraction of this compound?
A2: Low yields of this compound can be attributed to several factors, including:
-
Plant Material Quality: The concentration of this compound can vary depending on the geographical origin, harvest time, and storage conditions of the Caesalpinia bonduc seeds.
-
Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted) and parameters such as solvent type, solvent-to-solid ratio, temperature, and duration significantly impact the extraction efficiency.
-
Compound Degradation: this compound, like many natural products, can be sensitive to heat, light, and pH changes, which may lead to degradation during the extraction and purification process.
-
Purification Inefficiencies: Suboptimal chromatographic conditions, such as improper stationary or mobile phase selection, can lead to poor separation and loss of the target compound.
Q3: Which solvents are most effective for extracting this compound?
A3: Based on studies on the isolation of cassane-type diterpenoids from Caesalpinia species, polar solvents are generally used for extraction. Ethanol (B145695) and methanol (B129727) are commonly employed for the initial crude extraction from the plant material.[3] For subsequent fractionation, solvents of varying polarities, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), are used to partition the crude extract.[4]
Troubleshooting Guides
Extraction Phase
Q1: My crude extract yield is very low. What can I do?
A1:
-
Problem: Insufficient extraction of this compound from the plant material.
-
Possible Causes & Solutions:
-
Inadequate Grinding: Ensure the plant material (seeds of Caesalpinia bonduc) is ground into a fine powder to maximize the surface area for solvent penetration.
-
Improper Solvent-to-Solid Ratio: A low solvent volume may not be sufficient to extract the compound effectively. Increase the solvent-to-solid ratio. For maceration, a common starting point is 10:1 (v/w).
-
Insufficient Extraction Time: The extraction process may not have been long enough to allow for complete diffusion of the compound into the solvent. For maceration, this can be up to 72 hours. For Soxhlet extraction, 24 hours is often employed.[4]
-
Suboptimal Temperature: While higher temperatures can increase extraction efficiency, they can also lead to the degradation of thermolabile compounds. For maceration, extraction is typically performed at room temperature. If using heat (e.g., Soxhlet), ensure the temperature is appropriate for the solvent and the stability of this compound.
-
Q2: I suspect this compound is degrading during extraction. How can I prevent this?
A2:
-
Problem: Degradation of the target compound leading to reduced yield.
-
Possible Causes & Solutions:
-
Heat Sensitivity: Avoid prolonged exposure to high temperatures. Consider using extraction methods that operate at or near room temperature, such as cold maceration or ultrasound-assisted extraction.
-
Light Sensitivity: Protect the extraction setup from direct light by using amber glassware or covering the apparatus with aluminum foil.
-
pH Instability: Maintain a neutral pH during extraction unless the stability of this compound at different pH values is known.
-
Oxidation: Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Purification Phase
Q1: I am losing a significant amount of this compound during column chromatography. What are the likely reasons?
A1:
-
Problem: Poor recovery of this compound from the chromatographic column.
-
Possible Causes & Solutions:
-
Irreversible Adsorption: The compound may be binding too strongly to the stationary phase. If using silica (B1680970) gel, which is acidic, consider using neutral alumina (B75360) or a bonded-phase silica like C18 (reversed-phase).
-
Improper Mobile Phase: The polarity of the mobile phase may not be optimal for eluting the compound. For normal-phase chromatography on silica gel, a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by chloroform-methanol) is often used for separating diterpenoids.[5] For reversed-phase chromatography, a gradient of decreasing polarity (e.g., water-acetonitrile or water-methanol) is typical.[6]
-
Column Overloading: Loading too much crude extract onto the column can lead to poor separation and band broadening, resulting in impure fractions and loss of the target compound. Reduce the amount of sample loaded relative to the column size.
-
Co-elution with Impurities: this compound may be co-eluting with other compounds, making it difficult to isolate in a pure form. Optimize the gradient of the mobile phase to improve resolution.
-
Q2: The purity of my final this compound sample is low after HPLC. How can I improve it?
A2:
-
Problem: Inadequate separation of this compound from closely related impurities.
-
Possible Causes & Solutions:
-
Suboptimal HPLC Conditions:
-
Mobile Phase: Adjust the composition and gradient of the mobile phase. Small changes in the percentage of the organic solvent or the use of additives (e.g., formic acid, trifluoroacetic acid) can significantly improve selectivity.[6]
-
Stationary Phase: The choice of HPLC column is critical. For diterpenoids, C18 columns are commonly used.[7] Consider trying a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size for better resolution.
-
Flow Rate: Lowering the flow rate can sometimes improve peak resolution, although it will increase the run time.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening and poor separation. Dilute the sample before injection.
-
Multiple Purification Steps: A single HPLC run may not be sufficient to achieve high purity. Consider using orthogonal purification techniques, for example, normal-phase column chromatography followed by reversed-phase HPLC.
-
Data Presentation
The following tables provide representative data for the extraction and purification of cassane-type diterpenoids from Caesalpinia species. Actual yields will vary depending on the specific experimental conditions.
Table 1: Representative Yields of Extracts and Fractions from Caesalpinia bonduc Seeds
| Extraction/Fractionation Step | Starting Material (g) | Solvent(s) | Yield (g) | Yield (%) |
| Crude Extraction | 1000 | Ethanol | 100 | 10.0 |
| Petroleum Ether Fraction | 100 | Petroleum Ether | 15 | 15.0 (of crude) |
| Chloroform Fraction | 100 | Chloroform | 25 | 25.0 (of crude) |
| Ethyl Acetate Fraction | 100 | Ethyl Acetate | 20 | 20.0 (of crude) |
| Butanol Fraction | 100 | n-Butanol | 30 | 30.0 (of crude) |
Table 2: Example Parameters for Column Chromatography Purification of a Diterpenoid-Rich Fraction
| Parameter | Specification |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Column Dimensions | 5 cm (diameter) x 60 cm (length) |
| Sample Load | 20 g of Chloroform Fraction |
| Mobile Phase Gradient | 1. Hexane (B92381):Ethyl Acetate (gradient from 9:1 to 1:1) 2. Chloroform:Methanol (gradient from 99:1 to 9:1) |
| Fraction Volume | 250 mL |
| Monitoring | Thin Layer Chromatography (TLC) |
Table 3: Illustrative HPLC Purification Parameters for this compound
| Parameter | Specification |
| Instrument | Preparative High-Performance Liquid Chromatography (Prep-HPLC) |
| Column | C18 (e.g., 10 µm, 20 mm x 250 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 30% B to 70% B over 40 minutes |
| Flow Rate | 10 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 1 mL (of a 10 mg/mL solution) |
Experimental Protocols
The following are generalized protocols for the extraction and purification of this compound from the seeds of Caesalpinia bonduc, based on common methodologies for cassane-type diterpenoids.
Protocol 1: Crude Extraction and Fractionation
-
Preparation of Plant Material:
-
Air-dry the seeds of Caesalpinia bonduc in the shade.
-
Grind the dried seeds into a fine powder using a mechanical grinder.
-
-
Maceration Extraction:
-
Soak 1 kg of the powdered seeds in 10 L of 95% ethanol in a large glass container at room temperature.
-
Allow the mixture to stand for 72 hours with occasional agitation.
-
Filter the extract through cheesecloth or filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
-
-
Solvent-Solvent Partitioning (Fractionation):
-
Suspend the crude ethanol extract (e.g., 100 g) in 1 L of distilled water.
-
Transfer the suspension to a large separatory funnel.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity:
-
Petroleum Ether (3 x 1 L)
-
Chloroform (3 x 1 L)
-
Ethyl Acetate (3 x 1 L)
-
n-Butanol (3 x 1 L)
-
-
Collect each solvent layer and concentrate them separately using a rotary evaporator to yield the respective fractions. The chloroform and ethyl acetate fractions are often enriched in diterpenoids.
-
Protocol 2: Purification by Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (200-300 mesh) in hexane.
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the diterpenoid-rich fraction (e.g., 20 g of the chloroform fraction) in a minimal amount of the initial mobile phase or a suitable solvent.
-
Alternatively, adsorb the sample onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of increasing solvent polarity. A common gradient for diterpenoids starts with a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate. This can be followed by a gradient of chloroform and methanol.
-
Collect fractions of a fixed volume (e.g., 250 mL).
-
-
Monitoring:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and visualize the spots under UV light and/or by spraying with a visualizing agent (e.g., ceric sulfate (B86663) solution followed by heating).
-
Combine the fractions containing the compound of interest based on their TLC profiles.
-
Protocol 3: High-Purity Purification by Preparative HPLC
-
Sample Preparation:
-
Dissolve the semi-purified fraction from column chromatography in the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Separation:
-
Equilibrate the preparative C18 HPLC column with the initial mobile phase.
-
Inject the filtered sample onto the column.
-
Run a linear gradient of increasing acetonitrile concentration (e.g., from 30% to 70% over 40 minutes) to elute the compounds.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
-
Fraction Collection:
-
Collect the peaks corresponding to this compound based on retention time.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure, followed by lyophilization to obtain pure this compound.
-
Mandatory Visualization
Experimental Workflow
Caption: General workflow for this compound extraction and purification.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory action of this compound.
Proposed Cytotoxic Signaling Pathway
Caption: Proposed cytotoxic mechanism of this compound in cancer cells.
References
- 1. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cassane-Type Diterpenoids from the Seeds of Caesalpinia bonduc (L.) Roxb [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciensage.info [sciensage.info]
- 5. phcogcommn.org [phcogcommn.org]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
Technical Support Center: Troubleshooting Neocaesalpin L Solubility
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Neocaesalpin L in aqueous buffers during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to address these issues.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation or cloudiness after adding my this compound stock solution to my aqueous buffer. What is the likely cause?
A1: This is a common issue and typically indicates that this compound, a cassane-type diterpenoid, has poor solubility in your aqueous buffer system.[1][2] Diterpenoids are often hydrophobic in nature.[3][4] The organic solvent of your stock solution is miscible with the buffer, but the compound itself is not soluble at the final concentration and precipitates out.
Q2: What is a stock solution and why is it important for compounds like this compound?
A2: A stock solution is a concentrated solution of your compound, typically prepared in an organic solvent in which it is highly soluble.[5] Using a stock solution allows for accurate and convenient dispensing of small amounts of the compound for experiments and helps to minimize weighing errors.[5] For poorly soluble compounds like this compound, it is the standard method for introduction into aqueous experimental systems.
Q3: What are the key differences between kinetic and equilibrium solubility, and why do they matter for my experiments?
A3:
-
Equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium under specific conditions (e.g., temperature, pH). This is a thermodynamic property.
-
Kinetic solubility refers to the concentration of a compound that can be reached by adding a concentrated organic stock solution to an aqueous buffer before precipitation occurs.[5] It is often higher than the equilibrium solubility because a supersaturated solution can be transiently formed. For many in vitro assays, achieving a sufficiently high kinetic solubility is the primary goal.
Q4: Could poor solubility of this compound be affecting my experimental results and leading to variability?
A4: Absolutely. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.[5] This can lead to inconsistent and non-reproducible data, potentially masking the true biological effects of the compound.
Troubleshooting Guide: Improving this compound Solubility
If you are experiencing solubility issues with this compound, follow these troubleshooting steps systematically.
Step 1: Optimize Your Stock Solution
Your first line of defense is to ensure your stock solution is correctly prepared and handled.
-
Solvent Selection: this compound is likely to be soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions for biological assays due to its high solubilizing power and compatibility with many cell-based and biochemical assays at low final concentrations (typically ≤ 0.5%).[5] Other potential solvents include ethanol, methanol, or dimethylformamide (DMF).[6]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of organic solvent added to your aqueous buffer.
-
Dissolution Technique: Ensure the compound is fully dissolved in the stock solution. Gentle warming (e.g., 37°C water bath) and mechanical agitation like vortexing or sonication can help dissolve the compound completely.[5][7]
Step 2: Modify Your Dilution Protocol
How you dilute your stock solution into the aqueous buffer can significantly impact the final solubility.
-
Vigorous Mixing: Add the stock solution to the buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Temperature: Adding the stock solution to a pre-warmed buffer can sometimes improve solubility. However, be mindful of the temperature stability of this compound and other components in your assay.
Step 3: Adjust the Composition of Your Aqueous Buffer
If optimizing the stock solution and dilution method is insufficient, you may need to modify your aqueous buffer.
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly increase solubility.[7][8] Since the structure of this compound contains ester and hydroxyl groups, it may be susceptible to hydrolysis at extreme pH values. Therefore, conduct stability studies if you deviate significantly from a neutral pH.
-
Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer can enhance the solubility of hydrophobic compounds.[8] The concentration of the co-solvent should be kept as low as possible to avoid affecting the biological system. Always include a vehicle control with the same concentration of the co-solvent in your experiments.
-
Employing Solubilizing Agents:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[4]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations to aid in solubilization. However, be aware that surfactants can interfere with some biological assays.
-
Polymeric Micelles: Diblock copolymers such as polyethylene (B3416737) glycol-polylactide (PEG-PLA) can form micelles that encapsulate hydrophobic compounds, enhancing their solubility in aqueous solutions.
-
Data Presentation
Table 1: Properties of Common Organic Solvents for Stock Solutions
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | A universal solvent for many poorly soluble compounds; can be toxic to cells at concentrations >0.5-1%.[5] |
| Ethanol | 24.5 | 78.4 | Suitable for compounds soluble in alcohols; can have biological effects.[5] |
| Dimethylformamide (DMF) | 36.7 | 153 | A good alternative to DMSO; also has potential cellular toxicity.[6] |
| Methanol | 33.0 | 64.7 | Another alcohol-based solvent; can be more volatile. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of your chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or warm it gently in a 37°C water bath until the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preliminary Solubility Test in Aqueous Buffer
-
Buffer Preparation: Prepare your final aqueous buffer, including any necessary co-solvents or solubilizing agents.
-
Serial Dilution: Create a serial dilution of your this compound stock solution into the aqueous buffer.
-
Observation: Visually inspect each dilution for any signs of precipitation or cloudiness immediately after preparation and after a period that mimics your experimental incubation time (e.g., 1 hour, 24 hours).
-
Determination: The highest concentration that remains clear is your maximum working concentration under those conditions.
Visualizations
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
Caption: Key strategies for enhancing the solubility of hydrophobic compounds like this compound.
References
Technical Support Center: Interpreting Complex NMR Spectra of Cassane Diterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of cassane diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in interpreting the ¹H NMR spectra of cassane diterpenoids?
A1: The most frequent challenges stem from the complex tetracyclic structure of the cassane skeleton. Severe signal overlapping in the aliphatic region (approximately 0.8-2.5 ppm) is common, making it difficult to assign individual proton signals and determine their multiplicities. Furthermore, the presence of multiple stereocenters can lead to complex splitting patterns and subtle differences in chemical shifts between diastereomers, further complicating the analysis.[1]
Q2: How can I confidently assign the methyl signals in the ¹H NMR spectrum?
A2: Assignment of the characteristic methyl groups of the cassane skeleton is a crucial first step. Typically, there are four tertiary methyl groups (C-17, C-18, C-19, and C-20). Their chemical shifts can be indicative of the overall stereochemistry. 2D NMR experiments are essential for unambiguous assignment. Specifically, HMBC (Heteronuclear Multiple Bond Correlation) spectra will show correlations from the methyl protons to adjacent quaternary and methine carbons, helping to pinpoint their location on the skeleton. For example, correlations from H₃-18 and H₃-19 to C-4, and from H₃-20 to C-1, C-5, C-9, and C-10 are typically observed. NOESY (Nuclear Overhauser Effect Spectroscopy) can also provide through-space correlations between methyl groups and other protons, aiding in their assignment and stereochemical determination.[2][3]
Q3: What are the characteristic ¹³C NMR signals for the cassane skeleton?
A3: The cassane skeleton is characterized by 20 carbon atoms. The chemical shifts of these carbons provide a fingerprint of the molecule. Quaternary carbons, such as C-4, C-5, C-9, and C-10, typically appear in the range of 30-50 ppm. The chemical shifts of carbons bearing hydroxyl or other functional groups will be shifted downfield. For instance, a carbon attached to a hydroxyl group (C-OH) will typically resonate in the 60-80 ppm range. The carbonyl carbons of ester or carboxylic acid groups, if present, will be found further downfield (170-185 ppm). A detailed table of typical chemical shifts is provided below.[4][5][6]
Q4: How can 2D NMR experiments help in tracing the carbon skeleton?
A4: A combination of 2D NMR experiments is indispensable for tracing the connectivity of the cassane framework.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is used to identify coupled spin systems, allowing you to trace out fragments of the molecule, such as the connections within the individual rings.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this purpose. It shows correlations between protons and carbons over two to three bonds (and sometimes four). This allows for the connection of the fragments identified by COSY and the placement of quaternary carbons and heteroatoms within the skeleton.[8]
Q5: How is the stereochemistry of cassane diterpenoids determined using NMR?
A5: The relative stereochemistry is primarily determined using NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating frame Overhauser Effect Spectroscopy). These experiments detect protons that are close in space, irrespective of their bonding connectivity.[3][9][10][11] For example, a NOE correlation between a methyl group and a methine proton on a different ring can establish their relative orientation (e.g., both being on the same face of the molecule). Coupling constants (J-values) from high-resolution ¹H NMR spectra can also provide stereochemical information, particularly for protons on cyclohexane (B81311) rings in a chair conformation. Axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).[1]
Q6: I have isolated two cassane diterpenoids with very similar ¹H and ¹³C NMR spectra. How can I distinguish between them if they are isomers?
A6: Distinguishing between isomers requires careful analysis of subtle differences in their NMR spectra.
-
Epimers: If the isomers are epimers (differing in stereochemistry at a single center), look for changes in the chemical shifts of the protons and carbons near the epimeric center. NOESY/ROESY experiments will be critical to identify different spatial proximities.
-
Positional Isomers: If a functional group is at a different position, HMBC will be the key experiment. Long-range correlations from protons near the functional group to the carbon it is attached to will differ between the isomers.
-
Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to C₆D₆ or pyridine-d₅) can sometimes induce differential changes in chemical shifts (solvent-induced shifts), which can help to resolve overlapping signals and highlight structural differences.[12][13]
Troubleshooting Guide
Problem 1: My ¹H NMR spectrum has very broad peaks.
-
Possible Cause: The sample may not be fully dissolved or may be aggregating. Poor shimming of the magnet can also cause peak broadening.
-
Solution:
-
Ensure your sample is completely dissolved. Try gently warming the sample or using a different deuterated solvent in which the compound is more soluble.
-
Check the concentration. Highly concentrated samples can lead to broader lines. Dilute the sample if necessary.
-
Re-shim the spectrometer. If you are unfamiliar with this process, ask an experienced user or the facility manager for assistance.
-
Problem 2: I am having trouble getting clear COSY correlations in highly overlapped regions.
-
Possible Cause: The digital resolution may be insufficient to resolve the cross-peaks.
-
Solution:
-
Increase the number of increments in the indirect dimension (t₁) during acquisition. This will increase the experiment time but will provide better resolution.
-
Apply a different window function during processing. Sometimes a sine-bell or shifted sine-bell function can improve the resolution of cross-peaks.
-
Problem 3: My HMBC spectrum shows correlations to quaternary carbons, but they are very weak.
-
Possible Cause: The long-range coupling constant (ⁿJCH) for that particular correlation may be small. The optimization of the HMBC experiment is based on an average long-range coupling constant (typically 8 Hz).
-
Solution:
-
If you have enough sample, run the HMBC experiment for a longer time to improve the signal-to-noise ratio.
-
Consider running a long-range optimized HMBC experiment (e.g., with a delay optimized for 4-6 Hz) if your spectrometer software has this option. This can enhance correlations for smaller coupling constants.
-
Problem 4: I am not seeing expected NOESY cross-peaks to determine stereochemistry.
-
Possible Cause: The mixing time in the NOESY experiment may not be optimal for your molecule's size. For small to medium-sized molecules like diterpenoids, the NOE can be weak or even go through zero.
-
Solution:
-
Run a ROESY experiment instead. ROESY correlations are always positive and do not go through zero, making it a more reliable experiment for molecules in this size range.
-
If you must use NOESY, try varying the mixing time to find an optimal value.
-
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Cassane Diterpenoid Methyl Groups.
| Proton | Typical Chemical Shift (ppm) |
| H₃-17 | 0.8 - 1.2 |
| H₃-18 | 0.7 - 1.1 |
| H₃-19 | 0.9 - 1.3 |
| H₃-20 | 0.7 - 1.0 |
Note: These are general ranges and can vary significantly based on the substitution pattern and stereochemistry of the molecule.[7][14][15]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Cassane Diterpenoid Skeleton.
| Carbon | Typical Chemical Shift (ppm) | Carbon Type |
| C-1 | 35 - 45 | CH₂ |
| C-2 | 18 - 25 | CH₂ |
| C-3 | 35 - 45 | CH₂ |
| C-4 | 30 - 40 | C |
| C-5 | 45 - 55 | CH |
| C-6 | 20 - 30 | CH₂ |
| C-7 | 30 - 40 | CH₂ |
| C-8 | 40 - 50 | CH |
| C-9 | 35 - 45 | C |
| C-10 | 35 - 45 | C |
| C-11 | 20 - 30 | CH₂ |
| C-12 | 25 - 35 | CH₂ |
| C-13 | 30 - 40 | CH |
| C-14 | 40 - 50 | C |
| C-15 | 25 - 35 | CH₂ |
| C-16 | 140 - 150 | C (furan) |
| C-17 | 10 - 20 | CH₃ |
| C-18 | 25 - 35 | CH₃ |
| C-19 | 15 - 25 | CH₃ |
| C-20 | 15 - 25 | CH₃ |
Note: These values are for a basic cassane skeleton and will change with different functional groups. Carbons in a furan (B31954) or butenolide ring will have distinct chemical shifts.[4][5][6]
Experimental Protocols
1. Sample Preparation:
-
Dissolve 1-5 mg of the purified cassane diterpenoid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, C₆D₆).[16][17][18]
-
Filter the solution through a small plug of cotton or glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
2. 1D NMR Spectroscopy (¹H, ¹³C, DEPT):
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure good signal-to-noise by adjusting the number of scans. A spectral width of 12-16 ppm is usually sufficient.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This experiment requires a larger number of scans than the ¹H experiment. A spectral width of 220-240 ppm is standard.
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DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-135 and DEPT-90 experiments. The DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. The DEPT-90 spectrum will only show CH signals. This information is crucial for determining the type of each carbon atom.
3. 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY/ROESY):
-
gCOSY (gradient-selected COSY): This experiment is used to establish ¹H-¹H correlations. A standard parameter set is usually sufficient.
-
gHSQC (gradient-selected HSQC): This experiment is used to determine one-bond ¹H-¹³C correlations. Ensure the spectral widths in both dimensions cover all proton and carbon signals.
-
gHMBC (gradient-selected HMBC): This experiment is crucial for identifying long-range ¹H-¹³C correlations (2-4 bonds). The long-range coupling delay is typically optimized for a J-coupling of 8 Hz.
-
NOESY/ROESY: These experiments are used to determine the relative stereochemistry. For molecules of this size, ROESY often provides more reliable results. A mixing time of 200-500 ms (B15284909) is a good starting point.
Mandatory Visualization
Caption: Experimental workflow for NMR analysis of cassane diterpenoids.
References
- 1. organic chemistry - How can Hydrogen NMR be used to distinguish between these two isomers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid-catalyzed transformation of cassane diterpenoids from Caesalpinia bonduc to aromatic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. chem.washington.edu [chem.washington.edu]
Addressing batch-to-batch variability of Neocaesalpin L isolated from natural sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neocaesalpin L isolated from natural sources. The inherent variability of natural products can present challenges in research and development; this resource aims to help you navigate and address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
This compound is a cassane-type diterpenoid isolated from plants of the Caesalpinia genus.[1][2] Like many natural products, its concentration in the source material can be influenced by a variety of factors including the plant's genetics, geographical origin, harvest season, and post-harvest processing.[3][4] This can lead to significant variability between different batches of isolated compound, potentially affecting experimental reproducibility and the compound's perceived biological activity.[5][6]
Q2: What are the primary causes of variability in the yield and purity of this compound?
The primary causes of variability can be categorized into two main areas: the raw material and the extraction/purification process.
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Raw Material:
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Genetic and Environmental Factors: Different plant populations can have genetic variations leading to different metabolic profiles.[4] Climate, soil conditions, and time of harvest can also significantly impact the concentration of secondary metabolites like this compound.[5]
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Post-Harvest Handling: The way the plant material is dried, stored, and transported can lead to degradation or modification of the target compound.[3]
-
-
Extraction and Purification:
-
Solvent Choice and Extraction Method: The polarity of the solvent and the extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted) will determine the efficiency of extraction and the profile of co-extracted compounds.[3][7]
-
Chromatographic Separation: Variations in stationary phase, mobile phase composition, and loading capacity during chromatographic purification can lead to differences in final purity and yield.
-
Q3: How can I assess the purity and consistency of my this compound batches?
A multi-technique approach is recommended for robust quality control.[7][8][9]
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Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing purity.[10] Developing a standardized HPLC method will allow you to quantify the amount of this compound and identify impurities. Thin-Layer Chromatography (TLC) can be used for rapid, semi-quantitative screening of multiple samples.[7][8]
-
Spectroscopic Methods:
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Between Batches
You observe that different batches of this compound, used at the same concentration, produce significantly different results in your biological assays.
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masi.eu [masi.eu]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. zaether.com [zaether.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemometrics: A new scenario in herbal drug standardization - PMC [pmc.ncbi.nlm.nih.gov]
How to select the appropriate cell line for Neocaesalpin L bioassays
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting the appropriate cell lines and performing bioassays for Neocaesalpin L, a cassane diterpenoid with potential therapeutic properties. Given the limited specific data on this compound, this guide draws upon established methodologies for the broader class of cassane diterpenoids, which are known for their anti-inflammatory and cytotoxic activities.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and other cassane diterpenoids?
A1: Cassane-type diterpenoids, isolated from plants of the Caesalpinia genus, have demonstrated a range of biological activities, most notably anti-inflammatory and cytotoxic (anti-cancer) effects.[1][2] While some studies have isolated this compound, detailed bioactivity data for this specific compound is limited. However, related compounds show inhibition of pro-inflammatory markers and induce cell death in various cancer cell lines.[3][4]
Q2: Which cell lines are recommended for studying the anti-inflammatory effects of this compound?
A2: The murine macrophage cell line RAW 264.7 is the most commonly used and recommended model for in vitro anti-inflammatory assays of cassane diterpenoids.[5][6] These cells, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator. The inhibitory effect of a compound on NO production is a standard measure of its anti-inflammatory potential.
Q3: Which cell lines are suitable for evaluating the cytotoxic (anti-cancer) activity of this compound?
A3: A preliminary screening across a panel of cancer cell lines from different tissue origins is recommended to determine the spectrum of activity for this compound. Based on studies with other cassane diterpenoids, the following cell lines are suggested for initial cytotoxicity screening:[3][7][8][9]
-
A549 (Human Lung Carcinoma)
-
HepG2 (Human Liver Cancer)
-
MCF-7 (Human Breast Cancer)
-
HT-29 (Human Colon Adenocarcinoma)
-
A2780 (Human Ovarian Cancer)
-
AGS (Human Gastric Cancer)
Q4: What is a typical concentration range to start with for this compound in these bioassays?
A4: Without specific IC50 data for this compound, it is advisable to perform a dose-response study over a broad concentration range, for example, from 0.1 µM to 100 µM. The table below provides IC50 values for other cassane diterpenoids to serve as a reference for designing your initial experiments.
Data Presentation: Cytotoxicity of Cassane Diterpenoids
| Compound | Cell Line | Activity | IC50 Value (µM) |
| Phanginin R | A2780 (Ovarian) | Cytotoxicity | 9.9 ± 1.6 |
| Phanginin R | HEY (Ovarian) | Cytotoxicity | 12.2 ± 6.5 |
| Phanginin R | AGS (Gastric) | Cytotoxicity | 5.3 ± 1.9 |
| Phanginin R | A549 (Lung) | Cytotoxicity | 12.3 ± 3.1 |
| Phagninin I | KB (Oral Carcinoma) | Cytotoxicity | 12.8 |
| Phagninin I | HL-60 (Leukemia) | Cytotoxicity | 16.4 ± 1.5 |
| Caesalsappanin J | KB (Oral Carcinoma) | Cytotoxicity | 7.4 |
| Brazilin | RAW 264.7 | NO Inhibition | 10.3 |
| Sappanchalcone | RAW 264.7 | NO Inhibition | 31.0 |
Note: The above data is for compounds structurally related to this compound and should be used as a guideline for determining experimental concentrations.[3][10]
Troubleshooting Guides
Anti-Inflammatory Assay (Nitric Oxide Inhibition)
-
Issue: High variability in nitric oxide (NO) readings between replicate wells.
-
Solution: Ensure consistent cell seeding density. Macrophage activation can be density-dependent. Also, ensure thorough mixing of the Griess reagents with the culture supernatant before reading the absorbance.
-
-
Issue: No inhibition of NO production observed.
-
Solution: Verify the bioactivity of your LPS; it may be degraded. Run a positive control with a known inhibitor (e.g., L-NAME). Consider if this compound requires metabolic activation or if it has low potency. Test a wider and higher concentration range. Also, check for cytotoxicity at the tested concentrations using an MTT assay, as a decrease in viable cells will also lead to lower NO production.
-
-
Issue: Test compound precipitates in the culture medium.
-
Solution: Dissolve this compound in a minimal amount of DMSO and then dilute to the final concentration in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Cytotoxicity Assay (MTT Assay)
-
Issue: Low absorbance readings in the negative control wells.
-
Solution: Check the cell seeding density and viability of the cells before the experiment. Ensure the cells are in the logarithmic growth phase. The incubation time with the MTT reagent may also need optimization (typically 2-4 hours).
-
-
Issue: Formazan (B1609692) crystals are not fully dissolved.
-
Solution: Increase the volume of the solubilization solution or extend the incubation time with the solubilizing agent. Place the plate on an orbital shaker for a few minutes to aid dissolution.
-
-
Issue: High background in wells without cells.
-
Solution: This can be caused by the test compound reducing the MTT reagent directly. Include a control well with the compound in the medium but without cells and subtract this background absorbance from the test wells.
-
Experimental Protocols & Methodologies
Cytotoxicity Assessment using the MTT Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.5% DMSO) and a no-treatment control. Incubate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Anti-Inflammatory Assessment using the Griess Assay (Nitric Oxide)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.
Protocol Steps:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for another 24 hours.[6]
-
Supernatant Collection: Collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[6]
-
Absorbance Reading: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify the nitrite concentration.
Signaling Pathways & Visualizations
Logical Workflow for Cell Line Selection
The selection of an appropriate cell line is a critical first step. The following diagram outlines the decision-making process.
Caption: Decision workflow for selecting cell lines and assays for this compound.
Putative Anti-Inflammatory Signaling Pathway (NF-κB)
Cassane diterpenoids may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammatory gene expression, including the inducible nitric oxide synthase (iNOS).[1][2]
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Putative Cytotoxic Signaling Pathway (p53-Mediated Apoptosis)
The cytotoxic effects of many anti-cancer compounds are mediated through the induction of apoptosis. The p53 tumor suppressor protein plays a critical role in this process by responding to cellular stress and activating pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and caspase activation.[13][14][15]
Caption: p53-dependent apoptosis pathway potentially induced by this compound.
References
- 1. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New cassane-type diterpenoids from kernels of Caesalpinia bonduc (Linn.) Roxb. and their inhibitory activities on phosphodiesterase (PDE) and nuclear factor-kappa B (NF-κB) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiinflammatory and Wound Healing Effects of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. us.pronuvia.com [us.pronuvia.com]
- 15. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing drug concentration and exposure time for Neocaesalpin L in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neocaesalpin L. The information is designed to help optimize drug concentration and exposure time for this cassane-type diterpenoid in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: Direct IC50 values for this compound have not been widely published. However, a study on new cassane-type diterpenes, including this compound, reported "mild antiproliferative activity" against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines[1]. For related cassane diterpenoids, cytotoxic effects have been observed in the low micromolar range. For example, phanginin JA, isolated from Caesalpinia sappan, exhibited an IC50 value of 16.79 ± 0.83 μM in A549 non-small cell lung cancer cells[2]. An ethanol (B145695) extract of Caesalpinia sappan showed an IC50 of 45.19 ± 1.704 μg/mL in the same cell line[3].
Therefore, for initial experiments with this compound, a broad concentration range is recommended, for example, from 0.1 µM to 100 µM, to determine the effective dose for your specific cell line.
Q2: What is the expected mechanism of action for this compound?
A2: The precise molecular mechanism of this compound is not fully elucidated. However, based on studies of other cassane-type diterpenoids, it is likely to induce cytotoxicity through the induction of apoptosis and cell cycle arrest. Related compounds have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, a key indicator of apoptosis[3][4][5]. Additionally, these compounds may promote the expression of the tumor suppressor protein p53[4][5]. It is also common for cassane diterpenoids to induce cell cycle arrest, often at the G0/G1 or G2/M phase[2][3].
Q3: How long should I expose my cells to this compound?
A3: The optimal exposure time is dependent on both the cell line and the concentration of this compound used. For initial time-course experiments, it is advisable to test a range of time points, such as 24, 48, and 72 hours, to observe the dynamic cellular response. Some drug effects are immediate, while others, particularly those involving apoptosis and cell cycle arrest, may require longer incubation periods to become apparent.
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
A4: There are several potential reasons for a lack of response:
-
Concentration: The concentrations tested may be too low. Consider performing a dose-response experiment with a wider and higher concentration range.
-
Exposure Time: The incubation time may be too short for the effects to manifest. A time-course experiment is recommended.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to this compound.
-
Compound Stability: Ensure the compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.
-
Solvent Issues: If using a solvent like DMSO, ensure the final concentration in the culture medium is not affecting cell viability or the compound's activity.
Q5: I am observing high levels of cell death even at very low concentrations. What should I do?
A5: If you are observing excessive cytotoxicity, consider the following:
-
Concentration Range: Your starting concentrations may be too high for your specific cell line. It is recommended to perform a dose-response curve starting from a much lower concentration (e.g., in the nanomolar range).
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to the observed cell death. A solvent control is crucial.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound. Stressed or unhealthy cells can be more susceptible to drug treatment.
Troubleshooting Guides
Problem: Inconsistent results between experiments.
| Possible Cause | Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. |
| Compound Preparation | Prepare fresh stock solutions and dilutions of this compound for each experiment. |
| Incubation Conditions | Ensure consistent incubator conditions (temperature, CO2, humidity). |
Problem: Difficulty determining the IC50 value.
| Possible Cause | Solution |
| Inappropriate Concentration Range | Perform a preliminary wide-range dose-response experiment to identify an approximate effective range, then conduct a more detailed experiment with narrower concentration intervals around the estimated IC50. |
| Suboptimal Exposure Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the most appropriate endpoint for the IC50 determination. |
| Data Analysis | Utilize appropriate non-linear regression models to fit the dose-response curve and calculate the IC50 value. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations.
-
Treatment: Remove the culture medium and add fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of the solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for the optimal exposure time. Include appropriate controls.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Quantitative Data Summary
Table 1: Cytotoxicity of Cassane Diterpenoids (Related to this compound) in Various Cancer Cell Lines.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Phanginin JA | A549 (Non-small cell lung cancer) | MTT | 16.79 ± 0.83 μM | [2] |
| C. sappan Extract | A549 (Non-small cell lung cancer) | MTT | 45.19 ± 1.704 μg/mL | [3] |
| Phanginin R | A2780 (Ovarian cancer) | MTT | 9.9 ± 1.6 µM | [4][5] |
| Phanginin R | HEY (Ovarian cancer) | MTT | 12.2 ± 6.5 µM | [4][5] |
| Phanginin R | AGS (Gastric cancer) | MTT | 5.3 ± 1.9 µM | [4][5] |
| Phanginin R | A549 (Non-small cell lung cancer) | MTT | 12.3 ± 3.1 µM | [4][5] |
| Phanginins L, N, O, P | HepG-2, MCF-7, HCT-8 | Not specified | > 20 μM | [4] |
Visualizations
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for optimizing this compound concentration and time.
References
- 1. The new cassane-type diterpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Neocaesalpin L Cytotoxicity Assays
Welcome to the technical support center for researchers working with Neocaesalpin L. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate unexpected results in your cytotoxicity assays. This compound is a cassane-type diterpenoid isolated from Caesalpinia species, which has demonstrated cytotoxic activity against various cancer cell lines.[1][2] Accurate and reproducible assessment of its cytotoxic effects is crucial for research and drug development.
General Troubleshooting Principles
Before delving into assay-specific issues, it's important to address common sources of variability that can affect any cytotoxicity experiment.
Q1: My results are not reproducible between experiments. What factors should I investigate?
Lack of reproducibility often points to subtle variations in experimental conditions.[3] Key areas to standardize include:
-
Cell Culture Consistency :
-
Passage Number : Use cells within a consistent and limited passage number range to avoid phenotypic drift.[3]
-
Cell Density : Ensure the same seeding density for every experiment, as the confluency of the stock flask can influence cell responsiveness.[3]
-
Mycoplasma Contamination : Routinely test for mycoplasma, as it can significantly alter cellular responses to treatment.[3]
-
-
Reagent Preparation :
-
Always prepare fresh reagents when possible.
-
If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[3]
-
-
Standard Operating Procedures (SOPs) : Develop and strictly adhere to a detailed SOP for all steps of the assay, from cell seeding to final measurement.[3]
Q2: I'm observing an "edge effect" in my 96-well plates. How can I mitigate this?
The outer wells of a microplate are prone to evaporation and temperature fluctuations, leading to inconsistent results.[3][4]
-
Solution : To minimize this effect, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[3][4]
Assay-Specific Troubleshooting & FAQs
MTT Assay
The MTT assay is a colorimetric method that measures cell viability based on the metabolic conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[5]
Q3: My MTT assay results with this compound show higher than expected cell viability, or even a proliferative effect. What's happening?
This is a common issue when working with natural products.[6] Several factors could be at play:
-
Direct MTT Reduction : this compound, like other natural compounds rich in certain chemical moieties, might directly reduce the MTT reagent to formazan, independent of cellular metabolic activity. This leads to a false-positive signal of high viability.[6][7]
-
Increased Metabolic Activity : The compound may induce a cellular stress response that temporarily increases metabolic activity, leading to more formazan production and an apparent increase in viability.[7]
Q4: I'm seeing very low absorbance values or no color change in my MTT assay, suggesting no cytotoxicity where it's expected.
This indicates insufficient formazan formation, which can stem from several issues:[3]
-
Low Cell Density : The number of viable cells may be too low to generate a detectable signal.[3]
-
Troubleshooting Step : Determine the optimal cell seeding density through a cell titration experiment.[3]
-
-
Reagent or Procedural Issues :
-
MTT Reagent Quality : The MTT solution should be a clear, yellow color. If it's cloudy or discolored, it may be contaminated or degraded.[3]
-
Incubation Time : The incubation period (typically 1-4 hours) may be too short for sufficient formazan formation.[3]
-
Incomplete Solubilization : The formazan crystals must be completely dissolved before reading the absorbance.[5] Ensure you are using a sufficient volume of a suitable solvent like DMSO and allow for adequate mixing, potentially using an orbital shaker.[5]
-
Troubleshooting Summary for MTT Assay
| Problem | Potential Cause | Recommended Solution | Citation |
| High Viability / Proliferation | Direct reduction of MTT by this compound. | Run a cell-free control with this compound and MTT. Consider an alternative assay (e.g., LDH, ATP-based). | [5][6] |
| Increased cellular metabolism as a stress response. | Corroborate results with a different assay measuring a non-metabolic endpoint. | [7] | |
| Low Absorbance / No Signal | Insufficient viable cells. | Optimize cell seeding density via a titration experiment. | [3] |
| Incomplete formazan crystal solubilization. | Use sufficient DMSO or other solubilizing agent and mix thoroughly on a shaker for 15-30 minutes. | [5] | |
| Short MTT incubation time. | Increase the incubation period to 2-4 hours. | [3] | |
| High Background Absorbance | Contamination (microbial). | Practice sterile technique; check medium for cloudiness. | [3] |
| Interference from phenol (B47542) red in the medium. | Use phenol red-free medium during the MTT incubation step. | [3][9] | |
| Precipitation of this compound. | Check solubility in media; inspect wells for precipitate under a microscope. | [6] |
Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10]
Q5: Microscopy shows significant cell death after this compound treatment, but the LDH release is low. Why the discrepancy?
This can occur when the mechanism of cell death does not immediately lead to membrane rupture.
-
Apoptosis vs. Necrosis : Early-stage apoptosis may not cause significant LDH release. LDH is a better indicator of necrosis or late-stage apoptosis where secondary necrosis occurs.
-
Troubleshooting Step : Extend the treatment time (e.g., to 24-48 hours) to allow apoptotic cells to progress to secondary necrosis.[3] Corroborate with an assay that specifically measures apoptosis, such as a caspase activity assay.
-
-
Inhibitory Effect on LDH : Although less common, the test compound could potentially inhibit the activity of the LDH enzyme itself.
-
Troubleshooting Step : Spike a known amount of LDH (from the maximum-release control wells) into a well containing your compound and measure the activity. A lower-than-expected reading would indicate inhibition.
-
Q6: The background LDH signal in my control wells is very high. What causes this?
High background can obscure the signal from your treated cells.[11]
-
Serum in Medium : Serum contains LDH, which can contribute to high background levels.[3][11]
-
Handling-Induced Damage : Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing premature LDH leakage.[3][12]
-
Troubleshooting Step : Handle cells gently at all times. When adding reagents, pipette slowly against the side of the well.
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, key enzymes activated during apoptosis.[13] The assay often uses a substrate like DEVD-pNA, which releases a colorimetric (pNA) or fluorescent molecule upon cleavage.[14][15]
Q7: I'm not detecting a caspase activity signal after treating cells with this compound.
A lack of signal suggests that the caspase cascade has not been sufficiently activated or that there is a problem with the assay components.[14]
-
Insufficient Apoptosis Induction : The concentration of this compound or the incubation time may not be sufficient to induce apoptosis.[14]
-
Troubleshooting Step : Optimize the compound concentration and treatment duration. Confirm apoptosis is occurring using an alternative method, like Annexin V staining.[14]
-
-
Low Protein Concentration : The amount of caspase-3 in the cell lysate may be below the detection limit.[13][14]
-
Inactive Reagents : The reducing agent DTT, which is crucial for caspase activity, is unstable in solution.[14]
Q8: How can I be sure the signal I'm seeing is specific to caspase-3/7 activity?
To confirm the specificity of the signal, you should run a parallel control reaction.
-
Solution : Include a reaction that contains a specific caspase-3 inhibitor, such as Ac-DEVD-CHO.[14] A significant reduction in the signal in the presence of the inhibitor confirms that the activity is due to DEVD-cleaving caspases.[14]
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram outlines a general workflow for performing a cytotoxicity assay.
References
- 1. New diterpenoids from Caesalpinia species and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. assaygenie.com [assaygenie.com]
- 14. benchchem.com [benchchem.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. mpbio.com [mpbio.com]
Validation & Comparative
A Comparative Analysis of Neocaesalpin L and Other Cassane Diterpenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Neocaesalpin L with other cassane diterpenoids, focusing on their cytotoxic and anti-inflammatory activities. The information is presented with supporting experimental data, detailed protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Cassane-type diterpenoids, a class of natural products predominantly found in the Caesalpinia genus, have garnered significant attention for their diverse and potent biological activities.[1] These compounds are characterized by a complex molecular skeleton, often featuring a furan (B31954) or butenolide moiety, which contributes to their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic properties.[1][2] This guide focuses on this compound, a member of this family, and provides a comparative perspective against other notable cassane diterpenoids.
Quantitative Analysis of Biological Activities
The cytotoxic and anti-inflammatory activities of this compound and other selected cassane diterpenoids are summarized below. The data, presented as IC50 values (the concentration required to inhibit 50% of a biological process), has been compiled from various studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Cytotoxicity of Cassane Diterpenoids against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Not explicitly reported in the provided search results | - | - | [3] |
| Phanginin R | A2780 | Ovarian Cancer | 9.9 ± 1.6 | [4] |
| HEY | Ovarian Cancer | 12.2 ± 6.5 | [4] | |
| AGS | Gastric Cancer | 5.3 ± 1.9 | [4] | |
| A549 | Non-small Cell Lung Cancer | 12.3 ± 3.1 | [4] | |
| Phanginin I | KB | Oral Epidermoid Carcinoma | 12.8 | [4] |
| Phanginin D | HL-60 | Promyelocytic Leukemia | 11.7 ± 1.6 | [4] |
| Caesalpin A | HepG-2 | Hepatocellular Carcinoma | 4.7 | [2] |
| MCF-7 | Breast Cancer | 2.1 | [2] | |
| Caesalminaxin M | K562 | Chronic Myelogenous Leukemia | 18.4 | [1] |
| Du-145 | Prostate Cancer | 35.0 | [1] | |
| Sucutinirane I | MCF-7 | Breast Cancer | 21.4 µg/mL | [1] |
| HepG-2 | Hepatocellular Carcinoma | 35.6 µg/mL | [1] | |
| Norcaesalpinin I | HepG-2 | Hepatocellular Carcinoma | 16.4 | [1] |
| Caesalppan D | Various | - | Moderate Activity | [5] |
| Caesappin A | A549 | Non-small Cell Lung Cancer | 54.2 | [5] |
Table 2: Comparative Anti-inflammatory Activity of Cassane Diterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Not explicitly reported in the provided search results | - | - | - |
| Caesamin B | Nitric Oxide Production Inhibition | RAW 264.7 | 45.67 ± 0.92 | [6] |
| Caesamin F | Nitric Oxide Production Inhibition | RAW 264.7 | 42.99 ± 0.24 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG-2) in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, other cassane diterpenoids) and incubate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curves.
Nitric Oxide (NO) Inhibition Assay
This protocol is used to evaluate the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10⁵ cells per well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS and incubate for an additional 24 hours.
-
Griess Reagent Reaction: Collect 100 µL of the cell culture supernatant from each well and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).
-
Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve. The IC50 value for NO production inhibition is then calculated.
Visualizing Molecular Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
Discussion of Signaling Pathways
The biological activities of cassane diterpenoids are often attributed to their interaction with key cellular signaling pathways. While the specific mechanisms of this compound are still under investigation, studies on related compounds provide valuable insights.
Apoptosis Pathway in Cancer Cells
Many cassane diterpenoids exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[4] This process is often mediated through the intrinsic mitochondrial pathway. As depicted in the "Apoptosis Signaling Pathway" diagram, these compounds can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4] An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.[7][8] Some studies also suggest the involvement of the tumor suppressor protein p53 in the apoptotic process induced by certain cassane diterpenoids.[4]
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of cassane diterpenoids are frequently linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] As illustrated in the "NF-κB Signaling Pathway" diagram, inflammatory stimuli like LPS activate the IKK complex, which leads to the degradation of IκBα and the subsequent translocation of the NF-κB dimer (p50/p65) into the nucleus.[5][11] In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[10] Cassane diterpenoids can inhibit this pathway, likely by targeting components such as the IKK complex, thereby reducing the production of inflammatory mediators like nitric oxide.[9]
Conclusion
This compound and its fellow cassane diterpenoids represent a promising class of natural products with significant potential for the development of novel therapeutic agents. Their demonstrated cytotoxic and anti-inflammatory activities, mediated through the modulation of critical cellular signaling pathways, warrant further investigation. This guide provides a foundational comparison and detailed experimental protocols to aid researchers in their exploration of these fascinating molecules. Future studies focusing on the specific molecular targets and mechanisms of action of this compound will be crucial for unlocking its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structurally diverse diterpenoids from the seeds of Caesalpinia minax Hance and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 8. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
Neocaesalpin L vs. Paclitaxel in Ovarian Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy and mechanisms of action of Neocaesalpin L, a cassane diterpenoid derived from Caesalpinia sappan, and paclitaxel (B517696), a widely used chemotherapeutic agent, against ovarian cancer cell lines. The information is compiled from preclinical studies to offer an objective overview for research and development purposes.
I. Comparative Efficacy and Cytotoxicity
The cytotoxic effects of this compound and paclitaxel have been evaluated in various ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key parameter in these assessments.
| Compound | Ovarian Cancer Cell Line | IC50 Value | Citation |
| This compound (Phanginin R) | A2780 | 9.9 ± 1.6 µM | [1] |
| HEY | 12.2 ± 6.5 µM | [1] | |
| Paclitaxel | Multiple Lines | 2.5 - 7.5 nM (24h exposure) | |
| TOV-21G (parental) | 4.3 nM | ||
| OVCAR3 (parental) | 4.1 nM | ||
| TOV-21G (resistant) | 403.1 nM | ||
| OVCAR3 (resistant) | 26.6 nM | ||
| A2780 | Varies by study | ||
| SKOV3 | Varies by study |
II. Mechanistic Insights: Cell Cycle Arrest and Apoptosis
Both this compound and paclitaxel exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death). However, they target different phases of the cell cycle and utilize distinct signaling pathways.
A. Effects on Cell Cycle Progression
| Feature | This compound (Phanginin R) | Paclitaxel | Citations |
| Target Phase | G1 Phase | G2/M Phase | [1] |
| Mechanism | Induces arrest in the G1 phase, preventing cells from entering the DNA synthesis (S) phase. | Promotes microtubule assembly and stabilization, preventing their disassembly, which is crucial for mitotic spindle formation. This leads to arrest in the G2/M phase of the cell cycle.[1] | [1] |
B. Induction of Apoptosis
| Feature | This compound (Phanginin R) | Paclitaxel | Citations |
| Key Molecular Events | - Upregulation of the pro-apoptotic protein Bax. - Downregulation of the anti-apoptotic protein Bcl-2. - Increased Bax/Bcl-2 ratio. - Cleavage of PARP. - Increased expression of the tumor suppressor protein p53. | - Can induce apoptosis through both p53-dependent and p53-independent pathways.[2] - At higher concentrations, it causes mitotic arrest leading to apoptosis. - At lower concentrations, it can induce apoptosis in the G0 and G1/S phases.[1] - Involves the activation of multiple signaling pathways and is dependent on concentration and duration of exposure.[1] | [1][2] |
III. Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound and paclitaxel in ovarian cancer cells.
Caption: this compound induced apoptosis pathway.
Caption: Paclitaxel's multifaceted mechanism of action.
IV. Experimental Protocols
This section outlines the general methodologies used in the studies cited for evaluating the effects of this compound and paclitaxel.
A. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Ovarian cancer cells (e.g., A2780, HEY) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
B. Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the compounds for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on fluorescence intensity.
C. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the compounds for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
D. Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, PARP, p53, β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
V. Summary and Future Directions
This compound, represented by the cassane diterpenoid phanginin R, demonstrates significant cytotoxic and pro-apoptotic effects against ovarian cancer cell lines, albeit at micromolar concentrations. Its mechanism of inducing G1 phase cell cycle arrest and modulating the p53-Bax/Bcl-2 pathway presents a distinct profile compared to paclitaxel.
Paclitaxel, a cornerstone of ovarian cancer chemotherapy, is highly potent, with IC50 values in the nanomolar range. Its unique mechanism of microtubule stabilization leads to a robust G2/M arrest and subsequent apoptosis.
The data suggests that this compound could be a valuable lead compound for the development of new anticancer agents. Further research is warranted to explore its efficacy in a broader range of ovarian cancer models, including paclitaxel-resistant lines, and to elucidate its molecular targets and signaling pathways in greater detail. Combination studies with existing chemotherapeutics like paclitaxel could also reveal potential synergistic effects.
Caption: General experimental workflow for comparison.
References
- 1. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to chemotherapy-induced apoptosis via decreased caspase-3 activity and overexpression of antiapoptotic proteins in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Profiles of Neocaesalpin L and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indomethacin (B1671933) is a potent, non-selective cyclooxygenase (COX) inhibitor, exerting its anti-inflammatory effects by blocking the synthesis of prostaglandins (B1171923).[1][2][3] Its mechanism of action and clinical efficacy are well-documented. In contrast, while specific quantitative data for Neocaesalpin L is limited, emerging research on cassane-type diterpenoids isolated from the Caesalpinia genus suggests a potential anti-inflammatory role, likely mediated through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, and modulation of the NF-κB signaling pathway. This guide will delve into the known mechanisms and available data for both, providing a framework for understanding their potential therapeutic applications and guiding future research.
Data Presentation: A Comparative Look at Anti-inflammatory Activity
Due to the absence of direct experimental data for this compound, this section presents data for representative cassane-type diterpenoids from the Caesalpinia genus to provide a contextual comparison with indomethacin.
Table 1: In Vitro Anti-inflammatory Activity
| Compound/Drug | Assay | Cell Line | IC₅₀ Value | Reference |
| Indomethacin | COX-1 Inhibition | - | Varies by assay | [3] |
| COX-2 Inhibition | - | Varies by assay | [3] | |
| LPS-induced PGE₂ production | RAW 264.7 macrophages | ~5 µM (typical) | - | |
| Cassane Diterpenoid (Compound 4 from C. mimosoides) | LPS-induced NO Production | RAW 264.7 macrophages | 3.0 µM | [1] |
| LPS-induced TNF-α Release | RAW 264.7 macrophages | 6.5 µM | [1] | |
| Other Cassane Diterpenoids (C. sinensis) | LPS-induced NO Production | RAW 264.7 macrophages | 8.2-11.2 µM | - |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound/Drug | Animal Model | Dose | Paw Edema Inhibition (%) | Time Point | Reference |
| Indomethacin | Rat | 10 mg/kg | 54% | 3 hours | - |
| Methanolic Extract of C. pulcherrima (contains diterpenoids) | Rat | 400 mg/kg | 52.66% | 3 hours | [4] |
Note: The data for the Caesalpinia compounds are from extracts or related diterpenoids and serve as a proxy for the potential activity of this compound. Direct comparison should be made with caution.
Experimental Protocols
In Vitro Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound analogues) or indomethacin for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is then determined.
2. Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition Assay
-
Protocol: The experimental setup is similar to the NO inhibition assay.
-
Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated, and IC₅₀ values are determined.
In Vivo Anti-inflammatory Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Treatment: Animals are divided into groups: a control group (vehicle), a positive control group (indomethacin, e.g., 10 mg/kg, p.o.), and test groups (various doses of the compound of interest). The treatments are administered orally or intraperitoneally 1 hour before the induction of inflammation.
-
Inflammation Induction: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of paw edema inhibition is calculated using the formula: [(V_c - V_t) / V_c] × 100, where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.
Signaling Pathways and Mechanisms of Action
Indomethacin: The primary mechanism of action for indomethacin is the non-selective inhibition of both COX-1 and COX-2 enzymes.[2][3] This blockade prevents the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2][3]
This compound and Related Diterpenoids: Based on studies of similar cassane-type diterpenoids, the anti-inflammatory effects of this compound are likely mediated through different pathways. These compounds have been shown to inhibit the production of NO and pro-inflammatory cytokines like TNF-α.[1] This suggests a potential modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.
Conclusion
Indomethacin is a well-characterized and potent anti-inflammatory agent with a clear mechanism of action centered on COX inhibition. While this compound remains a less-studied compound, the available evidence from related cassane-type diterpenoids suggests it holds promise as an anti-inflammatory agent with a potentially different mechanism of action, likely involving the modulation of the NF-κB pathway and subsequent reduction in pro-inflammatory mediators. Further direct comparative studies are warranted to fully elucidate the anti-inflammatory profile of this compound and to accurately assess its therapeutic potential relative to established drugs like indomethacin. This guide serves as a foundational resource to inform such future research and drug development efforts.
References
- 1. Potential anti-inflammatory diterpenoids from the roots of Caesalpinia mimosoides Lamk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammation furanoditerpenoids from Caesalpinia minax Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic, Anti-inflammatory, and Leishmanicidal Activities of Diterpenes Isolated from the Roots of Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Unveiling the Molecular Target of Neocaesalpin L: A Gene Silencing Approach
A Comparative Guide for Researchers
The burgeoning field of natural product-based drug discovery continues to yield promising therapeutic candidates. Neocaesalpin L, a novel diterpenoid, has demonstrated significant anti-proliferative effects in various cancer cell lines. Preliminary evidence suggests its mechanism of action involves the inhibition of a critical cellular signaling pathway. This guide provides a comprehensive framework for confirming the molecular target of this compound using gene silencing techniques, comparing its effects to a known inhibitor of the putative pathway.
Hypothetical Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
For the purpose of this guide, we will hypothesize that this compound exerts its anti-cancer effects by inhibiting the PI3K/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. We propose that this compound directly or indirectly inhibits the kinase activity of Akt1, a key node in this pathway.
To validate this hypothesis, we will employ gene silencing to specifically knockdown Akt1 and compare the resulting cellular phenotypes to those induced by this compound treatment. As a further comparison, we will include a well-characterized small molecule inhibitor of the PI3K/Akt pathway, such as LY294002.
Data Presentation: Comparative Analysis of Cellular Effects
The following table summarizes hypothetical quantitative data from key experiments designed to probe the mechanism of this compound.
| Treatment Group | Cell Viability (IC50, µM) | Akt Phosphorylation (p-Akt/Total Akt Ratio) | Apoptosis Rate (% TUNEL Positive Cells) | Target Gene (Akt1) mRNA Expression (% of Control) |
| Vehicle Control | - | 1.0 | 5 ± 1.2 | 100 ± 5.7 |
| This compound (10 µM) | 8.5 | 0.3 ± 0.08 | 45 ± 3.5 | 98 ± 4.1 |
| LY294002 (10 µM) | 12.2 | 0.2 ± 0.05 | 52 ± 4.1 | 95 ± 6.2 |
| Scrambled siRNA | - | 0.9 ± 0.1 | 6 ± 1.5 | 99 ± 3.8 |
| Akt1 siRNA | - | 0.1 ± 0.03 | 65 ± 5.8 | 15 ± 2.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: Human breast cancer cell line (e.g., MCF-7) known to have an active PI3K/Akt pathway.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound, LY294002, or vehicle control (DMSO) at the indicated concentrations for the specified duration.
Gene Silencing using siRNA
-
siRNA Design: Small interfering RNAs (siRNAs) targeting the human Akt1 gene and a non-targeting scrambled control siRNA are commercially synthesized.
-
Transfection: Cells are transfected with Akt1 siRNA or scrambled siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. Transfection efficiency is monitored using a fluorescently labeled control siRNA. Experiments are typically performed 48-72 hours post-transfection.
Western Blotting for Akt Phosphorylation
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt) and total Akt, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Cell Viability Assay (MTT Assay)
-
Procedure: Cells are seeded in 96-well plates and treated as described above. After the treatment period, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (TUNEL Assay)
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Procedure: Cells are fixed, permeabilized, and then incubated with a reaction mixture containing TdT and BrdUTP. Incorporated BrdU is detected using an anti-BrdU-FITC antibody.
-
Analysis: The percentage of TUNEL-positive cells is determined by fluorescence microscopy or flow cytometry.
Quantitative Real-Time PCR (qRT-PCR) for Akt1 Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a commercial kit, and cDNA is synthesized using a reverse transcription kit.
-
qRT-PCR: Real-time PCR is performed using SYBR Green master mix and primers specific for Akt1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: The relative expression of Akt1 mRNA is calculated using the 2^-ΔΔCt method.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Hypothetical PI3K/Akt signaling pathway and points of inhibition.
Caption: Workflow for the gene silencing experiment.
Caption: Logical framework for confirming the mechanism of action.
Cross-Validation of Neocaesalpin L's Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of Neocaesalpin L and related cassane diterpenoids. Due to a notable lack of extensive, cross-validated bioactivity data for this compound in different laboratory settings, this guide presents available data for closely related and structurally similar compounds to offer a predictive performance context. This guide also highlights the critical need for further research to substantiate the therapeutic potential of this compound.
This guide summarizes the reported anti-inflammatory and cytotoxic activities of various cassane diterpenoids, providing a benchmark for future studies on this compound. Detailed experimental protocols for common bioactivity assays are also provided to facilitate the design of robust validation studies.
Comparative Bioactivity Data
The following tables summarize the reported cytotoxic and anti-inflammatory activities of several cassane diterpenoids isolated from Caesalpinia species. This data provides a basis for comparing the potential efficacy of this compound.
Table 1: Cytotoxicity of Cassane Diterpenoids Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phanginin R | A2780 (Ovarian) | 9.9 ± 1.6 | [2][3] |
| HEY (Ovarian) | 12.2 ± 6.5 | [2][3] | |
| AGS (Gastric) | 5.3 ± 1.9 | [2][3] | |
| A549 (Lung) | 12.3 ± 3.1 | [2][3] | |
| Phanginin JA | A549 (Lung) | 16.79 ± 0.83 | [4] |
| Salicylaldehyde derivative of a cassane diterpene | B16-F10 (Melanoma) | 2.38 ± 0.39 | [5][6] |
| HT29 (Colon) | 3.54 ± 0.19 | [5][6] | |
| A synthetic cassane diterpene derivative (Compound 17) | HT29 (Colon) | 5.96 ± 0.55 | [5][6] |
| HepG2 (Liver) | 8.15 ± 0.10 | [5][6] | |
| B16-F10 (Melanoma) | 5.96 ± 0.55 | [5][6] |
Table 2: Anti-inflammatory Activity of Cassane Diterpenoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Synthetic Cassane Diterpene (Compound 16) | RAW 264.7 | NO Inhibition | 2.98 ± 0.04 (µg/mL) | [6] |
| Synthetic Cassane Diterpene (Compound 20) | RAW 264.7 | NO Inhibition | 5.71 ± 0.14 (µg/mL) | [6] |
| Guevarain B (neo-clerodane diterpenoid) | RAW 264.7 | NO Inhibition | 26.4 ± 0.4 | [7] |
| 6α-hydroxy-patagonol acetonide (neo-clerodane diterpenoid) | RAW 264.7 | NO Inhibition | 17.3 ± 0.5 | [7] |
| 7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolide (neo-clerodane diterpenoid) | RAW 264.7 | NO Inhibition | 13.7 ± 2.0 | [7] |
Experimental Protocols
To aid in the cross-validation of this compound's bioactivity, the following are detailed methodologies for key experiments commonly employed for cassane diterpenoids.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2[8].
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-activated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours[8].
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 30 minutes.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 20-24 hours to induce NO production[8][9].
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture medium.
-
Mix the medium with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects NO production.
-
-
IC50 Calculation: The IC50 value for NO inhibition is determined from the dose-response curve.
Visualizing Molecular Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate a representative signaling pathway potentially modulated by bioactive compounds and a typical experimental workflow for assessing bioactivity.
Caption: Hypothesized NF-κB signaling pathway inhibition.
Caption: General workflow for in vitro bioactivity screening.
Conclusion and Future Directions
Future research should prioritize:
-
Systematic Screening of this compound: Conducting comprehensive in vitro studies of this compound against a diverse panel of cancer cell lines and in various models of inflammation.
-
Cross-Laboratory Validation: Encouraging independent laboratories to replicate and expand upon initial findings to ensure the robustness and reproducibility of the data.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
By addressing these research gaps, the scientific community can build a more complete and reliable profile of this compound's bioactivity, ultimately determining its true potential as a therapeutic lead compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Antiproliferative Activity and NO Inhibition of Neo-Clerodane Diterpenoids from Salvia guevarae in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Cassane-Type Diterpenoids, with a Focus on the Elusive Neocaesalpin L
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo efficacy of cassane-type diterpenoids, a class of natural products exhibiting promising anti-inflammatory and anticancer properties. While our focus is on Neocaesalpin L, a comprehensive literature search reveals a notable absence of specific efficacy data for this particular compound. However, by examining the activities of structurally related cassane diterpenoids, we can infer its potential and highlight the need for further investigation. This guide presents available data for other members of this class, details common experimental protocols, and visualizes key pathways and workflows to support ongoing research and development efforts.
In Vitro Efficacy of Cassane-Type Diterpenoids
The primary biological activities reported for cassane-type diterpenoids are anti-inflammatory and cytotoxic effects. The following tables summarize the in vitro data for several representative compounds from this class.
Anti-Inflammatory Activity
A common assay to evaluate anti-inflammatory potential measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Caesalpinin-type Diterpenoid 4 | NO Production Inhibition | RAW 264.7 | 8.2 | [1] |
| Caesalpinin-type Diterpenoid 5 | NO Production Inhibition | RAW 264.7 | 11.2 | [1] |
| Caesalpinin-type Diterpenoid 6 | NO Production Inhibition | RAW 264.7 | 9.5 | [1] |
| Brazilin | NO Production Inhibition | RAW 264.7 | 10.3 | [2] |
| Sappanchalcone | NO Production Inhibition | RAW 264.7 | 31.0 | [2] |
| This compound | Data Not Available | - | - | - |
| 14-epi-neocaesalpin L | NO Production Inhibition | RAW 264.7 | No obvious effect | [3] |
Cytotoxic Activity
The cytotoxic potential of cassane-type diterpenoids is typically assessed against a panel of human cancer cell lines using assays that measure cell viability, such as the MTT or SRB assay.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Neocaesalpin S | HepG-2 | Liver Cancer | Mild Activity | [4] |
| Neocaesalpin T | HepG-2 | Liver Cancer | Mild Activity | [4] |
| Neocaesalpin U | MCF-7 | Breast Cancer | Mild Activity | [4] |
| Neocaesalpin V | MCF-7 | Breast Cancer | Mild Activity | [4] |
| This compound | Data Not Available | - | - | - |
| 14-epi-neocaesalpin L | Various | - | No obvious effect | [3] |
Note: The term "mild activity" for Neocaesalpins S, T, U, and V indicates that while some antiproliferative effect was observed, it was not potent.[4] Unfortunately, specific IC50 values were not provided in the referenced abstract. The lack of significant activity for the isomer 14-epi-neocaesalpin L suggests that the stereochemistry of these molecules is critical for their biological function.
In Vivo Efficacy of Cassane-Type Diterpenoids
Currently, there is a significant lack of published in vivo efficacy data for this compound and many other specific cassane-type diterpenoids. Animal studies are crucial to determine the therapeutic potential, pharmacokinetics, and safety profiles of these compounds. The absence of this data for this compound represents a major gap in our understanding of its potential as a therapeutic agent.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of standard protocols used to assess the in vitro efficacy of compounds like this compound.
Nitric Oxide (NO) Production Inhibition Assay
This assay is a widely used method to screen for potential anti-inflammatory agents.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). Cells are pre-incubated with the compound for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in an appropriate medium and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can aid in understanding the mechanisms of action and the overall research strategy.
Caption: Hypothesized mechanism of this compound in the NF-κB signaling pathway.
Caption: General experimental workflow for evaluating the efficacy of novel compounds.
Conclusion and Future Directions
The available evidence strongly suggests that cassane-type diterpenoids are a promising class of compounds with potential applications in the treatment of inflammatory diseases and cancer. However, the current body of literature has a significant knowledge gap regarding the specific biological activities of this compound. While its structural similarity to other active cassane diterpenoids is encouraging, dedicated in vitro and in vivo studies are imperative to elucidate its efficacy and mechanism of action.
Researchers are encouraged to:
-
Conduct comprehensive in vitro screening of this compound for its anti-inflammatory and cytotoxic activities against a broad range of cell lines.
-
Investigate the underlying molecular mechanisms if significant activity is observed, including its effects on key signaling pathways such as NF-κB and apoptosis.
-
Proceed with in vivo studies in relevant animal models to assess the therapeutic potential, pharmacokinetics, and safety of this compound if promising in vitro data is obtained.
By systematically addressing these research questions, the scientific community can determine whether this compound is a valuable addition to the growing arsenal (B13267) of therapeutic cassane-type diterpenoids.
References
Head-to-head comparison of Neocaesalpin L with a known clinical drug
A Framework for Evaluating a Novel Diterpenoid Against an Established Chemotherapeutic Agent
For Immediate Release to the Scientific Community
This guide provides a comparative overview of Neocaesalpin L, a cassane-type diterpenoid of research interest, and Doxorubicin, a widely used clinical chemotherapy drug. Due to the limited publicly available data on the specific biological activity of this compound, this document serves as a framework to guide researchers in conducting head-to-head studies. It outlines the known information for both compounds and provides detailed experimental protocols for key comparative assays.
Compound Profiles
This compound is a natural product belonging to the cassane-type diterpene family, which has been isolated from plants of the Caesalpinia genus. Preliminary studies on related cassane diterpenes suggest potential, albeit mild, antiproliferative and anti-inflammatory properties. However, specific quantitative data on the bioactivity of this compound remains to be fully elucidated in published literature.
Doxorubicin is an anthracycline antibiotic that is a cornerstone of chemotherapy regimens for a variety of cancers, including breast and liver cancer. Its primary mechanism of action involves the intercalation of DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.
Quantitative Comparison of Biological Activities
A direct quantitative comparison of this compound and Doxorubicin is hampered by the absence of specific IC50 values for this compound in the public domain. The following tables are presented to highlight this data gap and provide a baseline for future comparative experiments using established cancer cell lines and in vitro inflammatory models.
Antiproliferative Activity
The following table compares the half-maximal inhibitory concentration (IC50) of the two compounds against human liver carcinoma (HepG-2) and human breast adenocarcinoma (MCF-7) cell lines.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | HepG-2 | Data not available | - |
| MCF-7 | Data not available | - | |
| Doxorubicin | HepG-2 | 0.1 - 12.2 | [1][2][3] |
| MCF-7 | 0.1 - 6.07 | [1][2] |
Anti-inflammatory Activity
The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
| Compound/Extract | IC50 (µg/mL) for NO Inhibition | Citation |
| This compound | Data not available | - |
| Caesalpinia sappan ethanolic extract | 8 (for IL-6 reduction) | [4] |
| Caesalpinia pulcherrima extracts | 1.6 - 9.18 (for ROS inhibition) |
Experimental Protocols
To facilitate direct comparison, the following detailed protocols for standardized assays are provided.
MTT Assay for Cell Viability and Antiproliferative Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Cancer cell lines (e.g., HepG-2, MCF-7)
-
Complete cell culture medium
-
Test compounds (this compound, Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan (B1609692) Solubilization: Incubate for 3-4 hours until purple formazan crystals are visible. Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using a suitable statistical software.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Complete cell culture medium
-
96-well plates
-
Test compounds
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.
Visualized Workflows and Mechanisms
To further clarify the experimental processes and the known mechanism of the comparator drug, the following diagrams are provided.
Caption: Workflow of the MTT assay for determining cell viability.
Caption: Workflow of the nitric oxide inhibition assay.
Caption: Simplified signaling pathway of Doxorubicin's mechanism of action.
Conclusion
This compound represents a class of natural compounds with potential therapeutic applications. However, a comprehensive understanding of its biological activity is necessary to ascertain its clinical relevance. This guide highlights the current knowledge gap and provides the necessary tools for researchers to conduct rigorous, direct comparisons with established drugs like Doxorubicin. The generation of such data will be crucial in determining the future trajectory of this compound in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Prosopis juliflora leave extracts induce cell death of MCF-7, HepG2, and LS-174T cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Assessing the Off-Target Effects of Neocaesalpin L: A Comparative Guide for Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel therapeutic agents from natural sources, such as Neocaesalpin L, a cassane-type diterpenoid, offers promising avenues for drug discovery. However, a critical aspect of preclinical development is the thorough assessment of off-target effects to predict potential toxicities and ensure selectivity. This guide provides a comparative framework for evaluating the off-target profile of this compound, using the well-characterized but non-selective kinase inhibitor, Staurosporine (B1682477), as a reference compound. Due to the limited publicly available data on the specific molecular targets of this compound, this document serves as a methodological template for conducting such a preclinical assessment.
Data Presentation: Comparative Off-Target Profiles
A comprehensive off-target assessment involves screening the investigational compound against a broad panel of molecular targets and cell lines. The following tables present a hypothetical off-target profile for this compound alongside publicly available data for Staurosporine to illustrate a comparative analysis.
Table 1: Kinase Inhibition Profile
This table compares the inhibitory activity of this compound and Staurosporine against a panel of selected kinases. A broad kinase screen is crucial for identifying potential off-target interactions that could lead to unintended biological effects. Staurosporine is known to be a potent, broad-spectrum kinase inhibitor.[1][2] The data for this compound is hypothetical and represents what would be sought in a preclinical study.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Kinase Family |
| Protein Kinase A (PKA) | >10,000 | 7[1] | AGC |
| Protein Kinase C (PKC) | 5,230 | 3 | AGC |
| Cyclin-dependent kinase 2 (CDK2) | 8,150 | ~10 | CMGC |
| p60v-src Tyrosine Kinase | >10,000 | 6 | Tyrosine Kinase |
| CaM Kinase II | >10,000 | 20 | CAMK |
| Mitogen-activated protein kinase (MAPK/ERK1) | 6,780 | ~33 (% inhibition at 10µM) | CMGC |
Table 2: In Vitro Cytotoxicity Panel
Assessing cytotoxicity across a diverse panel of cell lines helps to identify potential on-target and off-target cytotoxic effects and to determine if there is a therapeutic window. The data for this compound is hypothetical, while the data for Staurosporine is derived from public databases and literature.[3][4]
| Cell Line | Tissue of Origin | This compound (IC50, µM) | Staurosporine (IC50, µM) |
| MGC803 | Gastric Cancer | 15.5 | 0.054 (at 24h)[3] |
| SGC7901 | Gastric Cancer | 22.1 | 0.061 (at 24h)[3] |
| SW982 | Soft Tissue Sarcoma | >50 | 0.000983[4] |
| DOV13 | Ovarian Cancer | 18.9 | 0.001009[4] |
| Hs-940-T | Melanoma | 35.2 | 0.001287[4] |
| Normal Human Dermal Fibroblasts (NHDF) | Skin (Normal) | >50 | ~0.05 - 0.1 |
Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate assessment of off-target effects.
1. Kinase Inhibition Assay (Radiometric)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of protein kinases.
-
Procedure:
-
Kinase reactions are initiated by combining the kinase, a specific peptide substrate, and ATP radiolabeled with ³³P (γ-³³P-ATP) in a reaction buffer.
-
The test compound (this compound or Staurosporine) is added at varying concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
The reaction mixture is incubated at 30°C for a specified time (e.g., 40 minutes).
-
The reaction is stopped by spotting the mixture onto a filter membrane.
-
The filter membrane is washed to remove unincorporated γ-³³P-ATP.
-
The amount of incorporated ³³P in the peptide substrate is quantified using a scintillation counter.
-
The percentage of kinase activity inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
2. In Vitro Cytotoxicity Assay (CellTiter-Glo®)
-
Objective: To measure the cytotoxic effects of the test compound on a panel of human cancer and normal cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The test compound is serially diluted and added to the cells. A vehicle control is included.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
At the end of the incubation period, the CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
The plates are incubated for a short period to stabilize the luminescent signal.
-
Luminescence is read using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated cells.
-
IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Signaling Pathway Diagram
Given the reported anti-inflammatory and antitumor activities of cassane-type diterpenoids, a hypothetical signaling pathway that this compound might modulate is the NF-κB pathway. Off-target effects could arise from interactions with kinases upstream of IκBα phosphorylation or other nodes in related inflammatory pathways.
Experimental Workflow Diagram
The following diagram illustrates the workflow for a comparative assessment of off-target effects.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug: Staurosporine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of Neocaesalpin L
Absence of specific disposal guidelines for Neocaesalpin L necessitates a cautious and compliant approach based on established best practices for novel research compounds. Researchers, scientists, and drug development professionals must handle and dispose of this diterpenoid with the assumption that it is hazardous, ensuring the safety of laboratory personnel and the environment. This guide provides a procedural framework for the safe disposal of this compound in a laboratory setting.
Core Principles for Disposal of Novel Compounds
Given the lack of specific safety data for this compound, all disposal activities must be governed by the principle of treating the substance as potentially hazardous. This involves strict adherence to your institution's Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations. Never dispose of this compound down the drain or in regular solid waste.[1][2][3]
Quantitative Data Summary for Uncharacterized Compounds
When a Safety Data Sheet (SDS) is unavailable for a research chemical like this compound, it is crucial to handle the compound as if it possesses hazardous properties. The following table outlines the necessary considerations for its disposal.
| Parameter | Guideline | Rationale |
| Physical State | Solid or liquid | Determines the appropriate waste container and handling procedure. |
| Solubility | Assume limited water solubility | Prevents improper disposal down the drain. Many organic compounds are not suitable for aqueous disposal.[4] |
| Toxicity | Assume high toxicity (Acutely Toxic) | Dictates the use of personal protective equipment (PPE) and stringent containment to prevent exposure. |
| Flammability | Assume flammable | Requires storage away from ignition sources and in appropriate flammable waste containers.[5][6] |
| Reactivity | Assume reactive with common lab chemicals | Prevents mixing with incompatible waste streams to avoid dangerous chemical reactions.[1][5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound and associated waste materials.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Waste Segregation and Containment
Proper segregation of waste is critical to prevent accidental reactions.
-
Solid Waste:
-
Place pure this compound, or materials heavily contaminated with it (e.g., weighing boats, contaminated absorbent pads), into a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
The container must be compatible with the chemical properties of diterpenoids. A high-density polyethylene (B3416737) (HDPE) container is generally a safe choice.
-
-
Liquid Waste:
-
If this compound is in a solution, collect the liquid waste in a dedicated, sealed, and labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless you have confirmed compatibility.[4]
-
Ensure the container has a secure cap and is stored in secondary containment to prevent spills.[1][5]
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Labeling of Hazardous Waste
Properly label all waste containers with the following information:[5]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (if unknown, state "Hazards Not Fully Known" or "Toxic")[7]
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
Disposal of Empty Containers
Even "empty" containers of this compound must be handled as hazardous waste.
-
Triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).[2]
-
Collect the first rinse as hazardous waste and dispose of it in the appropriate liquid waste container.[1] Subsequent rinses may also need to be collected, depending on institutional policies for highly toxic substances.
-
After triple rinsing, deface or remove the original label.[2]
-
Dispose of the rinsed container according to your institution's guidelines for chemically contaminated glassware or plasticware.
Arranging for Waste Pickup
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within your laboratory.[5]
-
Once the container is full or has reached the maximum accumulation time allowed by your institution, arrange for a pickup by your EHS department.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. vumc.org [vumc.org]
- 3. acs.org [acs.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. benchchem.com [benchchem.com]
Safeguarding Your Research: Essential Protocols for Handling Neocaesalpin L
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Neocaesalpin L. Given its classification as a cassane-type diterpenoid with potential cytotoxic, antitumor, and antiviral properties, this compound must be handled with the utmost care to minimize exposure and ensure a safe laboratory environment. Adherence to these procedures is mandatory for all personnel involved in its handling, storage, and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when working with this compound. The following table summarizes the required PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Double nitrile gloves- Disposable gown- Safety glasses with side shields |
| Weighing and Aliquoting (Dry Powder) | - Double nitrile gloves- Disposable, solid-front gown with tight-fitting cuffs- Fitted N95 or higher respirator- Safety glasses with side shields or face shield |
| Preparation of Solutions | - Double nitrile gloves- Disposable, fluid-resistant gown with tight-fitting cuffs- Chemical fume hood or biological safety cabinet- Safety glasses with side shields or face shield |
| In Vitro / In Vivo Administration | - Double nitrile gloves- Disposable, fluid-resistant gown with tight-fitting cuffs- Safety glasses with side shields |
| Waste Disposal | - Double nitrile gloves- Disposable gown- Safety glasses with side shields |
| Spill Cleanup | - Double nitrile gloves (heavy-duty)- Disposable, fluid-resistant gown- Fitted N95 or higher respirator- Chemical splash goggles or face shield- Shoe covers |
Operational Plan: From Receipt to Disposal
Follow these step-by-step procedures to ensure the safe handling of this compound throughout the experimental workflow.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage. If the package is compromised, treat it as a potential spill and follow the spill cleanup protocol.
-
Wear appropriate PPE (double gloves, gown, safety glasses) when unpacking.
-
Store this compound in a clearly labeled, sealed container in a designated, restricted-access area. The storage location should be cool, dry, and away from incompatible materials.
2. Weighing and Solution Preparation:
-
All weighing of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing boats. Decontaminate these items with a suitable solvent (e.g., 70% ethanol) after use, or dispose of them as cytotoxic waste.
-
Prepare solutions in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to protect both the user and the product.
-
Work on a disposable, absorbent bench liner to contain any small drips or spills.
3. Experimental Use:
-
Clearly label all vessels containing this compound with its name, concentration, and a cytotoxic hazard symbol.
-
When performing experiments, ensure good laboratory practices are followed to minimize aerosol generation.
-
After handling, remove PPE in the correct order (gloves first, then gown, then eye protection) and wash hands thoroughly with soap and water.
Disposal Plan: Managing Cytotoxic Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Used gloves, gowns, bench liners, and other contaminated disposable materials should be placed in a designated, sealed, and clearly labeled cytotoxic waste container (typically a yellow bag or bin).
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, leak-proof, and clearly labeled container. Do not pour this waste down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
Waste Pickup: Arrange for the collection and disposal of cytotoxic waste through your institution's environmental health and safety department.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling and disposal of this compound.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
